An In-depth Technical Guide to the Chemical Properties of 2-Amino-5-ethylpyrazine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-ethylpyrazine. Due to the limited availability of experimenta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Amino-5-ethylpyrazine. Due to the limited availability of experimentally determined data for this specific compound, this guide combines reported values with predicted data to offer a thorough resource. All quantitative data is summarized in structured tables for clarity, and generalized experimental protocols for synthesis and analysis are provided based on established methods for related pyrazine derivatives.
Core Chemical Properties
2-Amino-5-ethylpyrazine, with the CAS number 13535-07-4, is a substituted pyrazine featuring both an amino and an ethyl group attached to the pyrazine ring. These functional groups are expected to influence its chemical reactivity and physical properties.
No experimental NMR or IR spectra for 2-Amino-5-ethylpyrazine were found in the public domain. The data for related compounds such as 2-ethylpyrazine and 2-ethyl-5-methylpyrazine can be found in various chemical databases. For the purpose of this guide, predicted spectral characteristics would be necessary for preliminary identification.
Synthesis and Purification
A specific, detailed synthesis protocol for 2-Amino-5-ethylpyrazine is not explicitly documented in readily accessible literature. However, a plausible synthetic route can be extrapolated from general methods for the synthesis of aminopyrazines. One common approach involves the reaction of an α-dicarbonyl compound with an α-amino amide.
A potential synthesis pathway is illustrated below:
Caption: Plausible synthesis of 2-Amino-5-ethylpyrazine.
General Experimental Protocol for Synthesis:
Reaction Setup: To a solution of an appropriate α-dicarbonyl precursor (e.g., ethylglyoxal) in a suitable solvent (e.g., ethanol), add an α-amino amide or amidine (e.g., aminoacetamidine).
Condensation: The reaction mixture is typically stirred at room temperature or heated under reflux to facilitate the initial condensation and cyclization to form a dihydropyrazine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC).
Oxidation: Upon completion of the cyclization, an oxidizing agent (e.g., manganese dioxide or air) is introduced to the reaction mixture to aromatize the dihydropyrazine ring to the pyrazine.
Workup: The reaction mixture is filtered to remove any solid reagents or byproducts. The filtrate is then concentrated under reduced pressure.
Extraction: The crude product is dissolved in a suitable solvent and washed with water or brine to remove any water-soluble impurities. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed.
General Protocol for Purification:
Purification of the crude 2-Amino-5-ethylpyrazine can be achieved through standard laboratory techniques.
Column Chromatography: The crude product can be purified by column chromatography on silica gel. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the desired compound. Fractions are collected and analyzed by TLC to identify those containing the pure product.
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be employed to achieve high purity.
Distillation: For liquid products, fractional distillation under reduced pressure can be used for purification.
Analytical Methods
The analysis of 2-Amino-5-ethylpyrazine would typically involve chromatographic and spectroscopic techniques to confirm its identity and purity.
An In-depth Technical Guide to the Synthesis of 2-Amino-5-ethylpyrazine
For Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 2-Amino-5-ethylpyrazine, a key heterocyclic compound with...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the primary synthetic pathways for obtaining 2-Amino-5-ethylpyrazine, a key heterocyclic compound with applications in medicinal chemistry and drug development. The following sections present two robust synthetic routes, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical transformations.
Introduction
2-Amino-5-ethylpyrazine is a substituted pyrazine derivative of significant interest in the pharmaceutical industry. Its structural motif is found in various biologically active molecules. The efficient and scalable synthesis of this compound is crucial for advancing research and development in areas requiring this specific chemical scaffold. This guide outlines two principal synthetic strategies: the Curtius rearrangement of 5-ethyl-2-pyrazinecarboxylic acid and the amination of a 2-halo-5-ethylpyrazine precursor.
Pathway 1: Synthesis via Curtius Rearrangement
This pathway commences with the oxidation of a suitable ethylpyrazine derivative to form 5-ethyl-2-pyrazinecarboxylic acid, which is then converted to the target amine via a Curtius rearrangement.
Step 1.1: Synthesis of 5-Ethyl-2-pyrazinecarboxylic Acid
The synthesis of the carboxylic acid precursor can be achieved through the oxidation of 2-ethyl-5-methylpyrazine.
Experimental Protocol:
Reaction Setup: A solution of 2-ethyl-5-methylpyrazine (1.0 eq) in a suitable solvent such as water or a mixed aqueous/organic system is prepared in a reaction vessel equipped with a stirrer and temperature control.
Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution while maintaining the temperature between 20-30°C. The reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Work-up and Isolation: Upon completion, the reaction mixture is filtered to remove manganese dioxide (MnO₂). The filtrate is then acidified with a mineral acid (e.g., HCl) to a pH of approximately 3-4, leading to the precipitation of the carboxylic acid. The solid product is collected by filtration, washed with cold water, and dried under vacuum to yield 5-ethyl-2-pyrazinecarboxylic acid.
Parameter
Value
Starting Material
2-Ethyl-5-methylpyrazine
Key Reagent
Potassium Permanganate (KMnO₄)
Solvent
Water
Reaction Temp.
20-30°C
Typical Yield
70-85%
Product Purity
>95% (by HPLC)
Spectroscopic Data
1H NMR, 13C NMR, IR, MS (Expected)
Step 1.2: Curtius Rearrangement to 2-Amino-5-ethylpyrazine
This step involves the conversion of the carboxylic acid to an acyl azide, which then undergoes rearrangement to an isocyanate, followed by hydrolysis or reaction with a carbamate-forming agent and subsequent deprotection to yield the final amine. A one-pot procedure using diphenylphosphoryl azide (DPPA) is often employed for this transformation.
Experimental Protocol:
Reaction Setup: To a solution of 5-ethyl-2-pyrazinecarboxylic acid (1.0 eq) in an inert solvent like toluene or tert-butanol, triethylamine (TEA) (1.2 eq) is added, followed by diphenylphosphoryl azide (DPPA) (1.1 eq).
Rearrangement and Trapping: The reaction mixture is heated to reflux (typically 80-110°C) for several hours. The acyl azide forms in situ and rearranges to the isocyanate. If conducted in tert-butanol, the isocyanate is trapped as the Boc-protected amine. If toluene is the solvent, a nucleophile like tert-butanol can be added to trap the isocyanate.
Deprotection (if necessary): If a Boc-protected intermediate is formed, it is isolated and then treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid in an appropriate solvent, to remove the Boc group.
Work-up and Isolation: After the reaction (and deprotection), the mixture is neutralized with a base (e.g., NaHCO₃ solution) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to afford 2-Amino-5-ethylpyrazine.
Caption: Synthesis of 2-Amino-5-ethylpyrazine via oxidation and Curtius rearrangement.
Pathway 2: Synthesis via Amination of a Halopyrazine
This alternative route involves the preparation of a halogenated ethylpyrazine intermediate, followed by nucleophilic aromatic substitution with an amino group source.
Step 2.1: Synthesis of 2-Chloro-5-ethylpyrazine
The synthesis of the chloro-substituted precursor can be achieved from an appropriate starting material, such as 2-hydroxy-5-ethylpyrazine or by direct chlorination of ethylpyrazine under specific conditions. A common method involves the Sandmeyer-type reaction on an amino precursor.
Experimental Protocol:
Starting Material Preparation: 2-Amino-5-ethylpyrazine (if available) can be used as a starting material.
Diazotization: The aminopyrazine is dissolved in a strong acid, such as hydrochloric acid, and cooled to 0-5°C. A solution of sodium nitrite (NaNO₂) in water is added dropwise to form the diazonium salt.
Sandmeyer Reaction: The cold diazonium salt solution is then added to a solution of copper(I) chloride (CuCl) in hydrochloric acid. The reaction is allowed to warm to room temperature and then heated to ensure complete reaction.
Work-up and Isolation: The reaction mixture is neutralized and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by distillation or chromatography to yield 2-chloro-5-ethylpyrazine.
Parameter
Value
Starting Material
2-Amino-5-ethylpyrazine
Key Reagents
NaNO₂, HCl, CuCl
Solvent
Water, HCl
Reaction Temp.
0°C to reflux
Typical Yield
50-70%
Product Purity
>97% (by GC)
Spectroscopic Data
1H NMR, 13C NMR, MS (Expected)
Step 2.2: Amination of 2-Chloro-5-ethylpyrazine
The final step is the displacement of the chloro group with an amino group using ammonia or a protected ammonia equivalent.
Experimental Protocol:
Reaction Setup: 2-Chloro-5-ethylpyrazine (1.0 eq) is placed in a high-pressure reaction vessel (autoclave) with a solution of aqueous or alcoholic ammonia.
Amination: The vessel is sealed and heated to a high temperature (typically 150-200°C) for several hours. The progress of the reaction is monitored by analyzing aliquots.
Work-up and Isolation: After cooling, the reaction mixture is concentrated to remove excess ammonia and solvent. The residue is then taken up in an organic solvent and washed with water. The organic layer is dried and concentrated. The resulting crude 2-Amino-5-ethylpyrazine is purified by column chromatography or recrystallization.
Parameter
Value
Starting Material
2-Chloro-5-ethylpyrazine
Key Reagent
Ammonia (aqueous or alcoholic)
Solvent
Water or Alcohol
Reaction Temp.
150-200°C
Typical Yield
60-80%
Product Purity
>98% (by HPLC after purification)
Spectroscopic Data
1H NMR, 13C NMR, IR, MS
Synthesis Pathway Diagram (Amination):
Caption: Synthesis of 2-Amino-5-ethylpyrazine via halogenation and amination.
Conclusion
This guide has detailed two effective and reproducible synthetic pathways for the preparation of 2-Amino-5-ethylpyrazine. The choice of a particular route will depend on factors such as the availability of starting materials, scalability requirements, and the desired purity of the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the fields of organic synthesis and drug discovery. It is imperative that all experimental work is conducted in a well-ventilated fume hood with appropriate personal protective equipment, and that all reagents are handled according to their respective safety data sheets.
Foundational
An In-depth Technical Guide to 2-Amino-5-ethylpyrazine for Researchers and Drug Development Professionals
CAS Number: 13535-07-4 Chemical Formula: C₆H₉N₃ IUPAC Name: 5-ethylpyrazin-2-amine This technical guide provides a comprehensive overview of 2-Amino-5-ethylpyrazine, a key heterocyclic amine with significant potential in...
Author: BenchChem Technical Support Team. Date: December 2025
CAS Number: 13535-07-4
Chemical Formula: C₆H₉N₃
IUPAC Name: 5-ethylpyrazin-2-amine
This technical guide provides a comprehensive overview of 2-Amino-5-ethylpyrazine, a key heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and analytical characterization, and explores its applications as a building block in the development of novel therapeutic agents.
Chemical Structure and Properties
2-Amino-5-ethylpyrazine possesses a pyrazine core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. It is substituted with an amino group at the C2 position and an ethyl group at the C5 position. This substitution pattern imparts specific electronic and steric properties that are advantageous for molecular scaffolding in drug design.
Structure:
Figure 1: Chemical structure of 2-Amino-5-ethylpyrazine.
A summary of the key physicochemical properties of 2-Amino-5-ethylpyrazine is presented in Table 1.
Table 1: Physicochemical properties of 2-Amino-5-ethylpyrazine.
Synthesis of 2-Amino-5-ethylpyrazine
While specific, detailed protocols for the synthesis of 2-Amino-5-ethylpyrazine are not extensively published in peer-reviewed literature, a common and effective method for the preparation of aminopyrazines is through the nucleophilic aromatic substitution of a corresponding chloropyrazine with ammonia.[5] Another established route for synthesizing aminopyrazines involves the Curtius rearrangement of a pyrazine carboxylic acid derivative.[3]
Below is a representative experimental protocol for the synthesis of an aminopyrazine from a chloropyrazine precursor, which can be adapted for 2-Amino-5-ethylpyrazine.
Representative Experimental Protocol: Amination of a Chloropyrazine
Objective: To synthesize an aminopyrazine via nucleophilic aromatic substitution.
Materials:
2-Chloro-5-ethylpyrazine (precursor)
Anhydrous ammonia
Anhydrous ethanol
Autoclave or sealed reaction vessel
Benzene (for recrystallization)
Procedure:
A mixture of 2-chloro-5-ethylpyrazine, a molar excess of anhydrous ammonia, and anhydrous ethanol as a solvent is prepared in a high-pressure autoclave.
The vessel is sealed and heated to a temperature in the range of 150-200°C for several hours with agitation.[5]
After the reaction is complete, the autoclave is cooled to room temperature, and the excess pressure is carefully released.
The solvent and excess ammonia are removed under reduced pressure.
The resulting crude residue is dissolved in hot benzene and filtered to remove any insoluble byproducts.
The filtrate is cooled to induce crystallization of the 2-Amino-5-ethylpyrazine product.
The crystals are collected by filtration, washed with cold benzene, and dried under vacuum.
Figure 2: General workflow for the synthesis of 2-Amino-5-ethylpyrazine.
Analytical Characterization
The structural confirmation of 2-Amino-5-ethylpyrazine is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Spectral Data:
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the amino group protons, and the protons of the ethyl group. The aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm. The ethyl group will exhibit a characteristic triplet for the methyl protons and a quartet for the methylene protons. The amino protons will likely appear as a broad singlet.
Predicted ¹³C NMR Spectral Data:
The carbon NMR spectrum will display six distinct signals corresponding to the carbon atoms in the molecule. The carbon atoms of the pyrazine ring will resonate in the aromatic region (130-160 ppm), with those bonded to nitrogen atoms appearing at a lower field. The carbons of the ethyl group will be found in the upfield aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of a related compound, 2-ethyl-5-methylpyrazine, shows a prominent molecular ion peak, and fragmentation is observed through the loss of alkyl radicals.[8][9] A similar fragmentation pattern would be expected for 2-Amino-5-ethylpyrazine.
Ion
Predicted m/z
Description
[M]⁺
123
Molecular Ion
[M-CH₃]⁺
108
Loss of a methyl radical from the ethyl group
[M-C₂H₅]⁺
94
Loss of an ethyl radical
Table 2: Predicted mass spectrometry fragmentation data for 2-Amino-5-ethylpyrazine.
Applications in Drug Discovery and Development
The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in a number of FDA-approved drugs.[10] Pyrazine derivatives are known to possess a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[11][12][13]
2-Amino-5-ethylpyrazine serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The amino group provides a reactive handle for further functionalization, allowing for the introduction of various pharmacophores to modulate biological activity and pharmacokinetic properties. The ethyl group can influence the lipophilicity and binding interactions of the final compound.
While specific studies detailing the pharmacological profile of 2-Amino-5-ethylpyrazine are limited, its structural similarity to other biologically active aminopyrazines suggests its potential as a starting point for the development of novel kinase inhibitors, receptor antagonists, or other therapeutic agents.
Figure 3: Role of 2-Amino-5-ethylpyrazine in a typical drug discovery workflow.
Conclusion
2-Amino-5-ethylpyrazine is a heterocyclic compound with significant potential for application in drug discovery and medicinal chemistry. Its straightforward synthesis from readily available precursors, combined with the versatile reactivity of its amino group, makes it an attractive scaffold for the development of novel therapeutic agents. Further investigation into the pharmacological properties of derivatives of 2-Amino-5-ethylpyrazine is warranted to fully explore its potential in addressing unmet medical needs.
The Elusive Amino-Pyrazine: A Technical Guide to the Natural Occurrence of 2-Amino-5-ethylpyrazine and Related Compounds in Food Products
For the attention of Researchers, Scientists, and Drug Development Professionals. This technical guide delves into the natural occurrence of 2-Amino-5-ethylpyrazine in food products.
Author: BenchChem Technical Support Team. Date: December 2025
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the natural occurrence of 2-Amino-5-ethylpyrazine in food products. Despite extensive investigation, specific quantitative data for 2-Amino-5-ethylpyrazine in various food matrices remains largely undocumented in publicly available scientific literature. Consequently, this guide provides a comprehensive overview based on the broader class of aminopyrazines and other structurally related pyrazines found in food. The principles of their formation, analytical methodologies, and expected concentration ranges are detailed herein to provide a foundational understanding for researchers in this field.
Quantitative Data on Pyrazines in Food Products
While specific data for 2-Amino-5-ethylpyrazine is not available, the following tables summarize the concentrations of other relevant pyrazines found in common food products. This data, gathered from various scientific studies, offers a comparative framework for the potential concentration ranges in which 2-Amino-5-ethylpyrazine might occur. Pyrazine concentrations are highly dependent on factors such as the specific food matrix, processing conditions (e.g., temperature and duration of heating), and the availability of precursors.
Table 1: Quantitative Data of Various Pyrazines in Roasted and Baked Goods
The primary route for the formation of pyrazines, including aminopyrazines, in food is the Maillard reaction.[6][7] This complex series of non-enzymatic browning reactions occurs between amino acids and reducing sugars at elevated temperatures. The formation of aminopyrazines specifically involves the participation of amino acids with an additional amino group, such as asparagine or glutamine, or through the interaction of ammonia with dicarbonyl intermediates.
Microbial activity is another significant pathway for pyrazine formation, particularly in fermented foods.[8] Various bacteria, including species of Bacillus and Corynebacterium, are known to produce a range of alkyl- and aminopyrazines as metabolic byproducts.[8]
Below is a hypothetical signaling pathway for the formation of an aminopyrazine via the Maillard reaction.
Hypothetical Maillard reaction pathway for aminopyrazine formation.
Experimental Protocols
The analysis of volatile and semi-volatile compounds like pyrazines in complex food matrices requires robust and sensitive analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the most common technique employed for the identification and quantification of these compounds.[9]
General Protocol for the Analysis of Aminopyrazines in a Solid Food Matrix:
Sample Preparation and Homogenization:
A representative sample of the food product is cryogenically ground to a fine powder to ensure homogeneity and prevent the loss of volatile compounds.
An internal standard (e.g., a deuterated pyrazine analog) is added to the homogenized sample for accurate quantification.
Extraction:
Solid-Phase Microextraction (SPME): This is a solvent-free extraction technique where a coated fiber is exposed to the headspace of the heated sample to adsorb volatile and semi-volatile compounds. The fiber is then directly desorbed in the GC inlet.[10]
Solvent Extraction: The sample is extracted with an appropriate organic solvent (e.g., dichloromethane or diethyl ether). The extraction efficiency can be enhanced by using techniques like Soxhlet extraction or accelerated solvent extraction.
Simultaneous Distillation-Extraction (SDE): This method is suitable for isolating volatile compounds from aqueous samples. The sample is simultaneously distilled and extracted with an organic solvent.
Purification and Concentration:
The solvent extract is often subjected to a clean-up step to remove non-volatile matrix components. This can be achieved using solid-phase extraction (SPE) with a suitable sorbent.[11]
The purified extract is then carefully concentrated under a gentle stream of nitrogen to a final volume suitable for GC-MS analysis.
GC-MS Analysis:
Gas Chromatography: The concentrated extract is injected into a GC system equipped with a capillary column (e.g., DB-5ms or DB-WAX) to separate the individual pyrazine compounds based on their volatility and polarity. A suitable temperature program is used to achieve optimal separation.
Mass Spectrometry: The separated compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison with a spectral library (e.g., NIST).
Quantification: The concentration of the target aminopyrazine is determined by comparing its peak area to that of the internal standard.
Below is a diagram illustrating a general experimental workflow for the analysis of aminopyrazines in food.
Spectroscopic Analysis of 2-Amino-5-ethylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-5-ethylpyrazine. Due to the limited availabi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characteristics of 2-Amino-5-ethylpyrazine. Due to the limited availability of public experimental data for this specific compound, this document presents a detailed prediction of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on the analysis of structurally related compounds, namely 2-ethylpyrazine and 2-ethyl-5-methylpyrazine, for which experimental data is available and presented herein for comparative purposes. This guide also outlines standardized experimental protocols for acquiring high-quality spectroscopic data and includes a visual workflow for the structural elucidation of organic compounds.
Introduction
2-Amino-5-ethylpyrazine is a heterocyclic organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its molecular structure is paramount for its application and development. Spectroscopic techniques such as NMR, IR, and MS are fundamental tools for the structural elucidation and characterization of such molecules. This guide serves as a reference for researchers, providing expected spectroscopic data and the methodologies to obtain them.
Predicted and Reference Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.
2.1.1. Predicted ¹H NMR Data for 2-Amino-5-ethylpyrazine
The predicted ¹H NMR spectrum of 2-Amino-5-ethylpyrazine in a solvent like DMSO-d₆ would likely exhibit the following signals:
Amino Protons (-NH₂): A broad singlet in the region of δ 5.0-7.0 ppm. The chemical shift can be highly variable depending on concentration and solvent.
Aromatic Protons (pyrazine ring): Two singlets corresponding to the two non-equivalent protons on the pyrazine ring, expected in the aromatic region (δ 7.5-8.5 ppm).
Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (-CH₂) around δ 2.5-2.8 ppm, coupled to the methyl protons. A triplet for the methyl protons (-CH₃) around δ 1.2-1.4 ppm, coupled to the methylene protons.
2.1.2. Predicted ¹³C NMR Data for 2-Amino-5-ethylpyrazine
The predicted ¹³C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule:
Pyrazine Ring Carbons: Four signals in the range of δ 120-160 ppm. The carbon atom attached to the amino group (C2) would be the most deshielded.
Ethyl Group Carbons (-CH₂CH₃): A signal for the methylene carbon (-CH₂) around δ 20-30 ppm and a signal for the methyl carbon (-CH₃) around δ 10-15 ppm.
2.1.3. Reference NMR Data
For comparative purposes, the experimental NMR data for 2-ethylpyrazine is provided below.
Table 1: ¹H NMR Spectroscopic Data for 2-Ethylpyrazine [1][2]
Chemical Shift (δ ppm)
Multiplicity
Assignment
~8.4-8.5
Multiplet
Pyrazine-H
~2.8
Quartet
-CH₂- (Ethyl)
~1.3
Triplet
-CH₃ (Ethyl)
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for 2-Ethylpyrazine [1][2]
Chemical Shift (δ ppm)
Assignment
~158.9
Pyrazine-C
~144.2
Pyrazine-C
~144.0
Pyrazine-C
~142.2
Pyrazine-C
~28.7
-CH₂- (Ethyl)
~13.4
-CH₃ (Ethyl)
Solvent: CDCl₃
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
2.2.1. Predicted IR Data for 2-Amino-5-ethylpyrazine
The IR spectrum of 2-Amino-5-ethylpyrazine is expected to show the following characteristic absorption bands:
N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) group.
C-H Stretching: Aromatic C-H stretching vibrations just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations just below 3000 cm⁻¹.
C=N and C=C Stretching: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.
N-H Bending: A band around 1600-1650 cm⁻¹ due to the scissoring vibration of the -NH₂ group.
C-H Bending: Aliphatic C-H bending vibrations around 1375-1450 cm⁻¹.
2.2.2. Reference IR Data
FTIR spectra for 2-ethylpyrazine and 2-ethyl-5-methylpyrazine are available in public databases and show characteristic absorptions for the pyrazine ring and the alkyl substituents.[3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
2.3.1. Predicted MS Data for 2-Amino-5-ethylpyrazine
Molecular Ion Peak (M⁺): The molecular formula of 2-Amino-5-ethylpyrazine is C₆H₉N₃, which corresponds to a molecular weight of 123.16 g/mol . The mass spectrum should show a prominent molecular ion peak at m/z = 123.
Major Fragments: Fragmentation would likely involve the loss of a methyl radical (-CH₃) to give a fragment at m/z = 108, or the loss of an ethyl radical (-CH₂CH₃) to give a fragment at m/z = 94. Loss of HCN from the ring is also a possible fragmentation pathway.
2.3.2. Reference MS Data
The experimental mass spectrometry data for related compounds are presented below for comparison.
Table 3: Mass Spectrometry Data for 2-Ethylpyrazine [1]
m/z
Relative Intensity
Assignment
108
High
[M]⁺
107
High
[M-H]⁺
80
Moderate
[M-C₂H₄]⁺
53
Moderate
[C₃H₃N]⁺
Table 4: Mass Spectrometry Data for 2-Ethyl-5-methylpyrazine [3][5]
m/z
Relative Intensity
Assignment
122
High
[M]⁺
121
High
[M-H]⁺
107
Moderate
[M-CH₃]⁺
94
Moderate
[M-C₂H₄]⁺
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as 2-Amino-5-ethylpyrazine.
NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
¹H NMR Acquisition:
Acquire a standard one-pulse proton spectrum.
Typical spectral width: -2 to 12 ppm.
Number of scans: 16-64, depending on sample concentration.
A relaxation delay of 1-5 seconds is typically used.
¹³C NMR Acquisition:
Acquire a proton-decoupled carbon spectrum.
Typical spectral width: 0 to 220 ppm.
A longer acquisition time and a larger number of scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.
A relaxation delay of 2-5 seconds is recommended.
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR)-FTIR, a small amount of the solid sample is placed directly on the ATR crystal. Pressure is applied to ensure good contact. This is a common and convenient method for solid samples.[7]
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
Data Acquisition:
Record a background spectrum of the empty ATR crystal.
Place the sample on the crystal and record the sample spectrum.
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Typically, spectra are collected in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg) in a suitable volatile solvent (e.g., methanol, acetonitrile).
Instrumentation: A variety of mass spectrometers can be used. For a general analysis, a mass spectrometer with Electron Ionization (EI) is common, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.[8][9]
Data Acquisition (GC-MS with EI):
Inject a small volume of the sample solution into the GC. The GC will separate the compound from any impurities and introduce it into the mass spectrometer.
In the ion source, the sample molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
The detector records the abundance of each ion.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the structural elucidation of an unknown organic compound using the spectroscopic techniques discussed.
Toxicological Profile of 2-Amino-5-ethylpyrazine: A Read-Across Approach
Disclaimer: Direct toxicological studies on 2-Amino-5-ethylpyrazine are not publicly available. This technical guide utilizes a read-across approach, leveraging data from the structurally analogous compound, 2-ethyl-5-me...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Direct toxicological studies on 2-Amino-5-ethylpyrazine are not publicly available. This technical guide utilizes a read-across approach, leveraging data from the structurally analogous compound, 2-ethyl-5-methylpyrazine, to infer the potential toxicological profile of 2-Amino-5-ethylpyrazine. This approach is based on structural similarity and predicted metabolic pathways.
Introduction
2-Amino-5-ethylpyrazine is a heterocyclic aromatic amine whose toxicological profile has not been extensively studied. In the absence of direct data, a read-across methodology is employed to provide a preliminary safety assessment. This approach uses toxicological data from a source chemical, in this case, 2-ethyl-5-methylpyrazine, to predict the toxicity of the target chemical, 2-Amino-5-ethylpyrazine. The validity of this approach is predicated on the structural and metabolic similarities between the two compounds. Both molecules share an identical pyrazine ring and an ethyl group at the 5-position. The primary structural difference is the substituent at the 2-position: an amino group in the target compound versus a methyl group in the source compound.
Justification for Read-Across
The use of 2-ethyl-5-methylpyrazine as a surrogate for 2-Amino-5-ethylpyrazine is justified by their significant structural similarity. The metabolic fate of pyrazine derivatives is a key determinant of their toxicity. Alkylpyrazines, such as 2-ethyl-5-methylpyrazine, are primarily metabolized through the oxidation of their alkyl side chains to form corresponding carboxylic acids, which are then excreted. Aromatic amines, on the other hand, can undergo N-oxidation and ring hydroxylation. While the amino group of 2-Amino-5-ethylpyrazine will be metabolized differently than the methyl group of the analogue, the overall toxicokinetic profile is expected to share similarities due to the common pyrazine core and ethyl group. It is anticipated that both compounds will be readily absorbed and metabolized. The primary metabolic pathways for both compounds are expected to lead to more polar and readily excretable metabolites.
Predicted Metabolic Pathway for Pyrazine Derivatives
The following diagram illustrates a generalized metabolic pathway for alkyl- and aminopyrazines, highlighting the expected biotransformation of the ethyl and amino/methyl substituents.
Predicted metabolic pathways for the target and source compounds.
Toxicological Data for 2-Ethyl-5-methylpyrazine (Read-Across)
The following sections summarize the available toxicological data for 2-ethyl-5-methylpyrazine. This information is presented to provide an estimation of the potential toxicity of 2-Amino-5-ethylpyrazine.
Acute Toxicity
Acute toxicity studies provide information on the adverse effects that may result from a single, short-term exposure to a substance. The LD50 (Lethal Dose, 50%) is a common measure of acute toxicity.
Repeated-dose toxicity studies are designed to evaluate the adverse effects of a substance following prolonged and repeated exposure. The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed.
Specific repeated-dose toxicity studies for 2-ethyl-5-methylpyrazine were not identified in the conducted search. However, for the structurally similar 2-ethyl-3,(5 or 6)-dimethylpyrazine, a 90-day feeding study in rats established a NOAEL of 12.5 mg/kg/day for both sexes, and another study reported NOAELs of 17 and 18 mg/kg/day for male and female rats, respectively.[2][3]
Genotoxicity
Genotoxicity assays are used to determine if a substance can cause damage to genetic material (DNA). A variety of in vitro and in vivo tests are used to assess mutagenicity (gene mutations) and clastogenicity (chromosomal damage).
No direct genotoxicity data for 2-ethyl-5-methylpyrazine was found. However, studies on other pyrazine derivatives have shown mixed results. Some pyrazines were reported to be clastogenic in mammalian cells in vitro but were not mutagenic in bacterial assays (Ames test).[2][3] The relevance of the in vitro clastogenic findings is often considered unclear without in vivo confirmation.
Experimental Protocols
Detailed methodologies for key toxicological assays are described below, based on OECD guidelines.
90-Day Oral Toxicity Study (based on OECD Guideline 408)
This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
Workflow for a 90-day oral toxicity study (OECD 408).
Methodology:
Test System: Typically, young adult rats are used.
Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.
Administration: The test substance is administered orally, daily for 90 days.
Observations: Animals are observed daily for signs of toxicity. Body weight and food/water consumption are measured weekly.
Clinical Pathology: Hematology, clinical biochemistry, and urinalysis are performed at specified intervals.
Pathology: At the end of the study, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination of tissues is performed.
Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.
Bacterial Reverse Mutation Test (Ames Test, based on OECD Guideline 471)
This in vitro assay is used to detect gene mutations induced by a chemical.
Workflow for the Ames Test (OECD 471).
Methodology:
Test System: Histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli are used.
Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix) to mimic metabolic processes in the liver.
Procedure: Bacteria are exposed to the test substance at various concentrations and plated on a minimal agar medium.
Endpoint: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the control.
In Vitro Mammalian Chromosomal Aberration Test (based on OECD Guideline 473)
This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.
Workflow for the In Vitro Chromosomal Aberration Test (OECD 473).
Methodology:
Test System: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are used.
Metabolic Activation: The assay is conducted both with and without an exogenous metabolic activation system (S9 mix).
Procedure: Cell cultures are treated with the test substance at various concentrations. The cells are then treated with a metaphase-arresting agent, harvested, and stained.
Endpoint: Metaphase cells are analyzed microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in the percentage of cells with aberrations indicates a positive result.
Conclusion
In the absence of direct toxicological data for 2-Amino-5-ethylpyrazine, this guide provides a preliminary assessment based on a read-across approach using data from the structurally similar compound, 2-ethyl-5-methylpyrazine, and other related pyrazine derivatives. Based on this analogue, 2-Amino-5-ethylpyrazine is predicted to have moderate acute oral toxicity. The potential for repeated-dose toxicity and genotoxicity requires further investigation, as data on related compounds are mixed. The provided experimental protocols, based on international guidelines, outline the standard methods for generating robust toxicological data to fill these knowledge gaps. It is imperative that direct testing be conducted on 2-Amino-5-ethylpyrazine to confirm these predictions and to provide a definitive toxicological profile for this compound.
An In-depth Technical Guide to the Thermal Degradation of 2-Amino-5-ethylpyrazine
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the thermal degradation of 2-Amino-5-ethylpyrazine. Due to the limited availability of di...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal degradation of 2-Amino-5-ethylpyrazine. Due to the limited availability of direct studies on this specific compound, this guide synthesizes information from analogous substituted pyrazines, aminopyridines, and general principles of thermal decomposition of heterocyclic amines. It covers postulated thermal stability, potential degradation pathways, and the analytical techniques employed for such investigations. This document is intended to serve as a foundational resource for researchers and professionals working with 2-Amino-5-ethylpyrazine in applications where it may be subjected to thermal stress, such as in pharmaceutical manufacturing, flavor chemistry, and materials science.
Introduction
2-Amino-5-ethylpyrazine is a substituted pyrazine, a class of heterocyclic aromatic compounds. Pyrazines are of significant interest in the pharmaceutical and food industries due to their diverse biological activities and characteristic aromas. The thermal stability of such compounds is a critical parameter, influencing their synthesis, purification, storage, and application. Understanding the thermal degradation profile of 2-Amino-5-ethylpyrazine is essential for ensuring product quality, safety, and efficacy in its various applications.
This guide will explore the expected thermal behavior of 2-Amino-5-ethylpyrazine, drawing parallels from related compounds. It will detail the experimental protocols for key analytical techniques used to assess thermal stability and degradation products, present hypothetical quantitative data in tabular format for clarity, and provide visualizations of potential degradation pathways and experimental workflows using the DOT language for Graphviz.
Thermal Stability and Decomposition Profile
Expected Thermal Behavior
Based on studies of various substituted pyrazines, it is anticipated that 2-Amino-5-ethylpyrazine would exhibit moderate to good thermal stability. The decomposition is likely to be a multi-stage process. The initial weight loss in a TGA thermogram could be attributed to the loss of volatile impurities or moisture. The main decomposition phase would involve the fragmentation of the substituent groups (amino and ethyl) and the eventual breakdown of the pyrazine ring at higher temperatures.
A study on pyrazine ester derivatives showed decomposition occurring in the range of 150-300°C[1]. Given the presence of the relatively stable pyrazine ring, the onset of significant decomposition for 2-Amino-5-ethylpyrazine is likely to be above 150°C. The DSC curve would be expected to show endothermic or exothermic peaks corresponding to melting and decomposition events.
Postulated Quantitative Thermal Degradation Data
The following table summarizes the anticipated quantitative data for the thermal degradation of 2-Amino-5-ethylpyrazine, based on typical values for similar heterocyclic compounds.
Parameter
Postulated Value
Analytical Technique
Onset Decomposition Temperature (Tonset)
180 - 220 °C
TGA
Temperature at Max Decomposition Rate (Tmax)
230 - 270 °C
DTG (Derivative Thermogravimetry)
Final Decomposition Temperature
> 400 °C
TGA
Mass Loss (Main Decomposition Step)
40 - 60 %
TGA
Melting Point
80 - 100 °C
DSC
Enthalpy of Decomposition
-150 to -250 J/g (Exothermic)
DSC
Potential Thermal Degradation Pathways
The thermal degradation of 2-Amino-5-ethylpyrazine is expected to proceed through a series of complex reactions involving the cleavage of the C-N and C-C bonds of the substituents, followed by the fragmentation of the pyrazine ring.
Initial Degradation Steps
The initial steps of thermal degradation are likely to involve the substituents on the pyrazine ring:
Deamination: The C-NH2 bond may cleave, leading to the formation of 2-ethylpyrazine and ammonia.
Ethyl Group Fragmentation: The ethyl group can undergo fragmentation, potentially leading to the formation of vinylpyrazine or the loss of an ethylene molecule.
Ring Opening and Fragmentation
At higher temperatures, the pyrazine ring itself will undergo cleavage. This can result in the formation of smaller nitrogen-containing heterocycles, nitriles, and various hydrocarbon fragments.
The following diagram illustrates a postulated initial degradation pathway for 2-Amino-5-ethylpyrazine.
Postulated Initial Thermal Degradation Pathways.
Experimental Protocols
To investigate the thermal degradation of 2-Amino-5-ethylpyrazine, a combination of thermoanalytical and chromatographic techniques is essential.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of 2-Amino-5-ethylpyrazine by measuring mass loss as a function of temperature.
Methodology:
Sample Preparation: Accurately weigh 5-10 mg of 2-Amino-5-ethylpyrazine into an alumina or platinum TGA crucible.
Instrument Setup: Place the sample crucible in the TGA furnace.
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
Thermal Program:
Equilibrate the sample at 30°C.
Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.
Data Acquisition: Record the sample mass as a function of temperature.
Data Analysis: Plot the percentage of initial mass versus temperature to obtain the TGA curve. Calculate the first derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve, which shows the rate of mass loss and helps identify the temperatures of maximum decomposition rates.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point and enthalpy changes associated with thermal transitions of 2-Amino-5-ethylpyrazine.
Methodology:
Sample Preparation: Accurately weigh 2-5 mg of 2-Amino-5-ethylpyrazine into a hermetically sealed aluminum DSC pan. An empty, sealed aluminum pan is used as a reference.
Instrument Setup: Place the sample and reference pans in the DSC cell.
Atmosphere: Purge the DSC cell with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
Thermal Program:
Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature above the expected decomposition temperature (e.g., 300°C).
Data Acquisition: Measure the differential heat flow between the sample and the reference as a function of temperature.
Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) and calculate the corresponding temperatures and enthalpy changes.
Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of 2-Amino-5-ethylpyrazine.
Methodology:
Sample Preparation: Place a small, accurately weighed amount (e.g., 0.1-1.0 mg) of 2-Amino-5-ethylpyrazine into a pyrolysis sample cup.
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 300°C, 500°C, and 700°C to study degradation at different stages) in an inert atmosphere (helium) within the pyrolyzer, which is directly coupled to the GC injector.
Gas Chromatography (GC): The volatile degradation products are swept into the GC column by the carrier gas (helium).
Injector: Splitless mode at 250°C.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp to 280°C at 10°C/min.
Hold at 280°C for 10 minutes.
Mass Spectrometry (MS): The separated compounds eluting from the GC column are introduced into the mass spectrometer.
Ionization: Electron Ionization (EI) at 70 eV.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
Scan Range: m/z 35-550.
Data Analysis: Identify the degradation products by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.
The following diagram illustrates the experimental workflow for the analysis of thermal degradation products.
Workflow for Thermal Degradation Analysis.
Conclusion
This technical guide has provided a detailed, albeit inferential, overview of the thermal degradation of 2-Amino-5-ethylpyrazine. While direct experimental data remains to be published, the information compiled from analogous compounds and established analytical principles offers a solid foundation for researchers and professionals. The proposed thermal stability, degradation pathways, and detailed experimental protocols serve as a valuable starting point for any investigation into the thermal properties of this compound. Further experimental work is necessary to validate these hypotheses and to fully characterize the thermal degradation of 2-Amino-5-ethylpyrazine. Such studies will be crucial for optimizing its use in various industrial applications and ensuring its stability and safety.
Olfactory Threshold of 2-Amino-5-ethylpyrazine: A Technical Guide
This technical guide provides a comprehensive overview of the olfactory threshold of pyrazines, with a focus on the methodologies used for their determination and the underlying signaling pathways. This document is inten...
Author: BenchChem Technical Support Team. Date: December 2025
This technical guide provides a comprehensive overview of the olfactory threshold of pyrazines, with a focus on the methodologies used for their determination and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in sensory science, flavor chemistry, and pharmacology.
Data Presentation: Olfactory Thresholds of Pyrazine Derivatives
The following table presents the olfactory detection thresholds for a range of pyrazine derivatives in water, providing a comparative context for understanding the sensory potency of this class of compounds.
Experimental Protocols for Olfactory Threshold Determination
The determination of olfactory thresholds is a fundamental aspect of sensory analysis. The following sections detail the methodologies for key experiments commonly cited in the literature for pyrazine analysis.
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Olfactometry (GC-O) is a powerful analytical technique used to identify aroma-active compounds in a sample.[3][4][5][6][7] It uniquely combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5]
Experimental Workflow:
Sample Preparation: Volatile compounds are extracted from the sample matrix. Common methods include simultaneous distillation-extraction (SDE) and headspace solid-phase microextraction (HS-SPME).
Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph. The compounds are then separated based on their boiling points and their interactions with the stationary phase of the chromatographic column.
Effluent Splitting: Upon exiting the GC column, the effluent is split into two streams. One stream is directed to a conventional detector, such as a mass spectrometer (MS), for chemical identification and quantification. The other stream is directed to an olfactometry port.
Olfactory Detection: A trained sensory panelist or assessor sniffs the effluent from the olfactometry port. The panelist records the time, duration, and a description of any odors detected.
Data Analysis: The data from the mass spectrometer and the olfactometry port are combined to create an aromagram. This aromagram links specific chemical compounds to their corresponding odors, allowing for the identification of odor-active substances.
2-Amino-5-ethylpyrazine as a Maillard reaction product
An In-depth Technical Guide on 2-Amino-5-ethylpyrazine as a Maillard Reaction Product For Researchers, Scientists, and Drug Development Professionals Abstract 2-Amino-5-ethylpyrazine is a substituted pyrazine formed duri...
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide on 2-Amino-5-ethylpyrazine as a Maillard Reaction Product
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-ethylpyrazine is a substituted pyrazine formed during the Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars that occurs during the thermal processing of food. This technical guide provides a comprehensive overview of the formation, analysis, and potential biological significance of 2-Amino-5-ethylpyrazine. It includes detailed experimental protocols for its extraction and quantification, a summary of its occurrence, and a discussion of the broader biological activities associated with pyrazine compounds. This document is intended to serve as a valuable resource for researchers in food science, flavor chemistry, and drug development.
Introduction to 2-Amino-5-ethylpyrazine
Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are significant in the food and flavor industries.[1] They are key components of the aroma of roasted, cooked, and fermented foods.[1] 2-Amino-5-ethylpyrazine (CAS No. 13535-07-4) is a derivative of pyrazine with an amino group at position 2 and an ethyl group at position 5.[2][] Its formation is intrinsically linked to the Maillard reaction, which contributes to the desirable flavors in products like coffee, cocoa, and baked goods.[4][5] The presence of the amino and ethyl groups on the pyrazine ring influences its chemical properties, including its reactivity and potential biological interactions.[6]
Formation via the Maillard Reaction
The Maillard reaction is a complex cascade of chemical reactions that leads to the formation of a wide array of flavor and aroma compounds, including pyrazines.[7][8] The formation of alkylpyrazines, such as 2-Amino-5-ethylpyrazine, is a multi-step process.
General Mechanism of Alkylpyrazine Formation
The generally accepted mechanism for the formation of alkylpyrazines in the Maillard reaction involves several key stages:
Initial Stage: A reducing sugar reacts with an amino acid to form a Schiff base, which then cyclizes to form a glycosylamine.
Intermediate Stage: The glycosylamine undergoes an Amadori or Heyns rearrangement to form ketosamines or aldosamines.
Final Stage: The Amadori or Heyns products undergo further degradation, dehydration, and fragmentation to produce reactive intermediates such as α-aminocarbonyls and dicarbonyl compounds.[4][9]
Two molecules of an α-aminocarbonyl compound can then condense to form a dihydropyrazine intermediate.[10] This intermediate is subsequently oxidized to the corresponding pyrazine.[10] The specific alkyl substituents on the pyrazine ring are determined by the structure of the initial amino acids and sugars, as well as the reaction conditions.[4][9]
Proposed Formation Pathway of 2-Amino-5-ethylpyrazine
While the precise pathway for 2-Amino-5-ethylpyrazine is not explicitly detailed in the literature, a plausible mechanism can be proposed based on the general principles of pyrazine formation. The formation of the ethyl group suggests the involvement of an amino acid that can provide a two-carbon fragment, such as alanine, which can contribute to the ethyl side chain.[4][11] The amino group is likely derived directly from the amino acid precursor.
Fig. 1: Proposed formation pathway of 2-Amino-5-ethylpyrazine.
Quantitative Data
Quantitative data for 2-Amino-5-ethylpyrazine specifically is not widely reported. However, the concentrations of related and structurally similar pyrazines have been quantified in various food matrices. This data provides a context for the expected levels of pyrazine compounds.
Table 1: Concentration of Various Alkylpyrazines in Food Products
The analysis of 2-Amino-5-ethylpyrazine and other volatile pyrazines from complex food matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS).[1][16]
Extraction of Pyrazines from a Food Matrix
Several methods can be employed for the extraction of pyrazines, with the choice depending on the sample matrix.[5][17][18]
Protocol: Solid-Phase Microextraction (SPME)
This protocol is suitable for the analysis of volatile and semi-volatile compounds in various food matrices.
Sample Preparation: Homogenize a solid sample or place a liquid sample into a headspace vial. For solid samples, a small amount of water or a saturated salt solution can be added to improve the release of volatiles.
Extraction: Seal the vial and place it in a heating block at a controlled temperature (e.g., 60°C). Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS. The adsorbed analytes are thermally desorbed from the fiber and transferred to the GC column for separation and subsequent detection by the mass spectrometer.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard technique for the identification and quantification of pyrazines.[1][16]
Instrumentation:
Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
Mass Spectrometer detector.
Typical GC-MS Conditions:
Injector Temperature: 250°C
Carrier Gas: Helium at a constant flow rate.
Oven Temperature Program: Initial temperature of 40°C for 2 minutes, ramp at 5°C/minute to 150°C, then ramp at 10°C/minute to 250°C and hold for 5 minutes.[17]
MS Transfer Line Temperature: 280°C
Ion Source Temperature: 230°C
Mass Range: m/z 40-400
Quantification:
Quantification is typically performed using an internal standard method. A known amount of an internal standard (a compound not naturally present in the sample, often a deuterated analog or a pyrazine with a different substitution pattern) is added to the sample before extraction. A calibration curve is constructed by analyzing standards of 2-Amino-5-ethylpyrazine at different concentrations, and the concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard.
Fig. 2: General experimental workflow for pyrazine analysis.
Biological Activity and Signaling Pathways
While specific signaling pathways for 2-Amino-5-ethylpyrazine have not been extensively studied, the broader class of pyrazines has been associated with various biological activities. It is important to note that the following information pertains to pyrazines in general and may not be directly attributable to 2-Amino-5-ethylpyrazine without further investigation.
Some pyrazines have demonstrated broad-spectrum antimicrobial activity.[19][20] Studies on certain alkylpyrazines have indicated potential toxicological effects at high concentrations, including DNA damage responses.[19][21] At lower concentrations, some pyrazines have been observed to induce cell-wall damage responses in bacteria.[19][21] In mammalian cells, exposure to high concentrations of some pyrazines has been linked to the activation of stress-response pathways, such as the p53 tumor suppressor and the oxidative stress-related Nrf2 transcription factor.[19]
It is crucial to emphasize that the biological effects are highly dependent on the specific structure of the pyrazine and the concentration at which it is administered. The metabolism of pyrazines in humans primarily involves oxidation of the alkyl side chains.[22]
Fig. 3: Generalized biological effects of pyrazine compounds.
Conclusion
2-Amino-5-ethylpyrazine is a characteristic Maillard reaction product that contributes to the sensory profile of many thermally processed foods. While its specific biological roles are yet to be fully elucidated, the broader class of pyrazines exhibits a range of biological activities that warrant further investigation. The analytical protocols outlined in this guide provide a framework for the accurate quantification of 2-Amino-5-ethylpyrazine, which is essential for understanding its formation, occurrence, and potential physiological effects. This information is valuable for researchers in food chemistry aiming to control flavor formation, as well as for scientists in drug development exploring the bioactivity of heterocyclic compounds.
Alkylpyrazines: A Comprehensive Technical Review for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of alkylpyrazines, this guide provides researchers, scientists, and drug development professionals with a detailed overview of th...
Author: BenchChem Technical Support Team. Date: December 2025
An in-depth exploration of the synthesis, biological activities, and therapeutic potential of alkylpyrazines, this guide provides researchers, scientists, and drug development professionals with a detailed overview of this important class of heterocyclic compounds. Alkylpyrazines are naturally occurring aromatic compounds found in a wide variety of foods and are also synthesized for use as flavoring agents. Beyond their sensory characteristics, these molecules have garnered significant interest in the pharmaceutical industry due to their diverse biological activities, including antimicrobial and anticancer properties. This technical guide consolidates the current literature on alkylpyrazines, presenting key data in accessible formats, detailing experimental protocols, and visualizing complex pathways to facilitate further research and development.
Physicochemical Properties of Alkylpyrazines
Alkylpyrazines are heterocyclic aromatic compounds characterized by a pyrazine ring substituted with one or more alkyl groups. Their physical and chemical properties, such as boiling point, melting point, and solubility, vary depending on the nature and position of the alkyl substituents. A summary of the physicochemical properties of several common alkylpyrazines is presented in Table 1.
Alkylpyrazine
CAS Number
Molecular Formula
Molecular Weight ( g/mol )
Boiling Point (°C)
Melting Point (°C)
Pyrazine
290-37-9
C4H4N2
80.09
115-116
52-56
2-Methylpyrazine
109-08-0
C5H6N2
94.11
136-137
-29
2,3-Dimethylpyrazine
5910-89-4
C6H8N2
108.14
155-157
-
2,5-Dimethylpyrazine
123-32-0
C6H8N2
108.14
155
15
2,6-Dimethylpyrazine
108-50-9
C6H8N2
108.14
154
-40
2-Ethyl-3-methylpyrazine
15707-23-0
C7H10N2
122.17
57
-
2,3,5-Trimethylpyrazine
14667-55-1
C7H10N2
122.17
172
-
2,3,5,6-Tetramethylpyrazine
1124-11-4
C8H12N2
136.19
190
84-86
Table 1: Physicochemical Properties of Selected Alkylpyrazines. [1][2][3][4][5][6][7]
Synthesis of Alkylpyrazines
The synthesis of alkylpyrazines can be achieved through various chemical and biological methods. Chemical syntheses often involve condensation reactions, while biosynthetic routes utilize microorganisms or enzymes to produce these compounds from precursors like amino acids.
Chemical Synthesis
A common route for synthesizing alkylpyrazines is the condensation of 1,2-diamines with α-dicarbonyl compounds. Variations of this method, such as the Staedel–Rugheimer and Gutknecht pyrazine syntheses, have been established for over a century and are still in use.[5]
This protocol outlines the synthesis of 2,3,5-trimethylpyrazine from 2,3-butanedione and 1,2-diaminopropane.
Synthesis of 1,2-diaminopropane: Isopropanolamine is aminated in the presence of ammonia and a Raney nickel catalyst. The molar ratio of isopropanolamine to ammonia is 1:3.5, and the reaction is carried out at 160°C for 5 hours with a hydrogen to isopropanolamine molar ratio of 1:5.
Condensation Reaction: 2,3-butanedione, mixed with anhydrous ethyl alcohol (5:1 mass ratio), is added dropwise over four hours to a mixture of 1,2-diaminopropane and anhydrous ethyl alcohol (6:1 mass ratio) at -5°C. The molar ratio of 2,3-butanedione to 1,2-diaminopropane is 1:1.1. This forms 2,3,5-trimethyl-5,6-dihydropyrazine.
Dehydrogenation: The intermediate 2,3,5-trimethyl-5,6-dihydropyrazine is dehydrogenated using air as an oxidant in the presence of potassium hydroxide. The molar ratio of potassium hydroxide to the dihydropyrazine is 3:1, and the reaction is conducted in ethanol (10:1 mass ratio of ethanol to dihydropyrazine) at 68°C for seven hours to yield 2,3,5-trimethylpyrazine.
This protocol describes the synthesis of 2-ethyl-3,6-dimethylpyrazine via a Minisci reaction.
Reaction Setup: In a reaction vessel, combine 2,5-dimethylpyrazine (10 mmol) and FeSO₄·7H₂O (8 mmol). Add 30 ml of water as a solvent and stir the mixture in an ice bath.
Reagent Addition: Slowly add concentrated sulfuric acid (10 ml, 98%) followed by the dropwise addition of hydrogen peroxide (7.5 ml, 22 mmol), maintaining the temperature below 60°C.
Reaction Initiation and Progression: Add an initial portion of n-propionaldehyde (300 µL, 3.7 mmol) and raise the temperature to 50-60°C. Add subsequent portions of n-propionaldehyde (300 µL) at 1, 2, 3, and 4 hours into the reaction. The total reaction time is approximately 6 hours.
Workup and Purification: After the reaction is complete, extract the aqueous phase with ethyl acetate. Adjust the pH of the aqueous phase to 7.9-8.1 and extract again with ethyl acetate. The combined organic phases are concentrated and purified by column chromatography to yield 2-ethyl-3,6-dimethylpyrazine.
Biosynthesis
Microbial fermentation offers a green alternative for the production of alkylpyrazines. Various microorganisms, particularly Bacillus subtilis, can synthesize alkylpyrazines from amino acids like L-threonine.
This protocol details the use of Bacillus subtilis for the bioconversion of L-threonine to 2,5-dimethylpyrazine.
Inoculum Preparation: Prepare Luria-Bertani (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl). Inoculate 10 mL of sterile LB medium with a single colony of B. subtilis and incubate overnight at 37°C with shaking at 200 rpm.
Bioconversion: Prepare the production medium consisting of LB medium supplemented with 5 g/L L-threonine. Inoculate the production medium with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
Incubation and Monitoring: Incubate the culture at 37°C with shaking at 200 rpm for 48-72 hours. Monitor the production of 2,5-dimethylpyrazine periodically by taking samples.
Extraction and Analysis: Centrifuge the culture sample to separate the cells. Extract the supernatant with an equal volume of dichloromethane or ethyl acetate. Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS).
Caption: Workflow for the microbial synthesis of 2,5-dimethylpyrazine.
Analytical Techniques: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the most widely used analytical technique for the characterization and quantification of alkylpyrazines due to their volatility.
Experimental Protocol: GC-MS Analysis of Alkylpyrazines
This protocol provides a general procedure for the GC-MS analysis of alkylpyrazines.
Sample Preparation: For liquid samples, dilute with a suitable organic solvent (e.g., dichloromethane, hexane). For solid samples, use headspace solid-phase microextraction (HS-SPME) for extraction and pre-concentration of volatile alkylpyrazines.
GC Conditions:
Column: A non-polar column (e.g., DB-5MS) or a polar column (e.g., DB-WAX) can be used depending on the specific separation requirements.
Injector Temperature: Typically set between 250-280°C.
Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp of 5-10°C/min to a final temperature of 230-250°C.
MS Conditions:
Ionization Mode: Electron Impact (EI) at 70 eV is commonly used. Chemical Ionization (CI) can be employed to enhance the molecular ion signal.
Mass Range: Scan from m/z 40 to 400.
Identification: Identification of alkylpyrazines is based on comparison of their mass spectra and retention indices with those of authentic standards and library databases (e.g., NIST).
Caption: General workflow for the GC-MS analysis of alkylpyrazines.
Biological Activities of Alkylpyrazines
Alkylpyrazines exhibit a range of biological activities, with antimicrobial and anticancer properties being the most extensively studied.
Antimicrobial Activity
Several alkylpyrazines have demonstrated inhibitory effects against various bacteria and fungi. The antimicrobial efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
Table 2: Antimicrobial Activity of Selected Alkylpyrazines.
This protocol describes the broth microdilution method for determining the MIC of an alkylpyrazine.
Preparation of Inoculum: Grow the microbial culture in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
Preparation of Test Compound: Prepare a stock solution of the alkylpyrazine in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.
Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria).
Determination of MIC: The MIC is the lowest concentration of the alkylpyrazine that completely inhibits visible growth of the microorganism.
Anticancer Activity
Pyrazine derivatives have emerged as a promising scaffold in the design of novel anticancer agents. Their cytotoxic effects against various cancer cell lines are typically evaluated using assays such as the MTT assay, and the results are expressed as the half-maximal inhibitory concentration (IC₅₀).
Table 3: Anticancer Activity of Selected Pyrazine Derivatives.
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of pyrazine derivatives.
Cell Seeding: Seed cancer cells in a 96-well plate at a density of approximately 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the pyrazine derivative and incubate for a specific period (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
IC₅₀ Calculation: The IC₅₀ value is calculated from the dose-response curve of cell viability versus compound concentration.
Signaling Pathways in Drug Action: The Case of Pyrazinamide
Pyrazinamide is a first-line antituberculosis drug that contains a pyrazine ring. It is a prodrug that requires activation within the Mycobacterium tuberculosis bacillus to exert its therapeutic effect.
Caption: Mechanism of action of Pyrazinamide in Mycobacterium tuberculosis.
Pyrazinamide passively diffuses into the mycobacterium, where it is converted to its active form, pyrazinoic acid (POA), by the enzyme pyrazinamidase (encoded by the pncA gene). In the acidic environment of the tuberculous granuloma, POA is protonated to form HPOA, which can readily re-enter the bacillus. The less efficient efflux of the charged POA leads to its accumulation within the cell, causing a drop in intracellular pH and disruption of membrane potential and cellular functions, ultimately leading to cell death. Resistance to pyrazinamide is often associated with mutations in the pncA gene.[8]
Application Note: A Robust GC-MS Method for the Quantification of 2-Amino-5-ethylpyrazine
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-5-ethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are significant contributors to the fla...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylpyrazine is a heterocyclic aromatic compound belonging to the pyrazine family. Pyrazines are significant contributors to the flavor and aroma profiles of many food products, particularly those that undergo thermal processing such as roasting or baking.[1] Beyond their role in the food and fragrance industry, pyrazine derivatives are also important structural motifs in numerous pharmaceutical agents. The accurate and reliable quantification of 2-Amino-5-ethylpyrazine is therefore crucial for quality control, flavor and aroma research, and for purity assessment and pharmacokinetic studies in drug development.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like pyrazines.[1][2] Its high sensitivity and selectivity make it a gold standard for such applications.[1] This application note presents a detailed and validated GC-MS method for the quantification of 2-Amino-5-ethylpyrazine in various matrices. The protocol outlines a comprehensive procedure for sample preparation, instrument parameters, and method validation to ensure accurate and precise results.
Experimental Workflow
The overall experimental workflow for the quantification of 2-Amino-5-ethylpyrazine by GC-MS is depicted below.
Figure 1: Experimental workflow for the quantification of 2-Amino-5-ethylpyrazine.
Experimental Protocols
Materials and Reagents
Standards: 2-Amino-5-ethylpyrazine (≥98% purity), Internal Standard (IS) such as 2-Amino-3-methylpyrazine (≥99% purity) or a deuterated analog.
Solvents: Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc) - all GC or HPLC grade.
Sample Matrix: A representative matrix (e.g., coffee brew, plasma) for validation purposes.
Instrumentation
A standard Gas Chromatograph coupled with a Mass Spectrometer is required. The following configuration or equivalent is recommended:
Gas Chromatograph (GC): Agilent 7890B or similar, equipped with a split/splitless injector.
Mass Spectrometer (MS): Agilent 5977A or equivalent single quadrupole mass selective detector.
GC Column: A medium-polarity capillary column is recommended for good peak shape and separation. A DB-17ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent is suitable.
Autosampler: For automated and precise injections.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is suitable for aqueous samples such as beverages or biological fluids.
Sample Aliquoting: Transfer 5 mL of the liquid sample into a 15 mL centrifuge tube.
Internal Standard Spiking: Add a known concentration of the internal standard (e.g., 10 µL of a 100 µg/mL solution of 2-Amino-3-methylpyrazine in methanol) to the sample.
Extraction: Add 5 mL of dichloromethane (DCM) to the tube.
Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction.
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
Collection of Organic Layer: Carefully transfer the lower organic layer (DCM) to a clean glass tube.
Repeat Extraction: Repeat the extraction process (steps 3-6) with a fresh 5 mL of DCM to maximize recovery. Combine the organic extracts.
Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 1 mL.
Transfer: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Method Parameters
Injector: Splitless mode at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 60°C, hold for 2 minutes.
Ramp: Increase to 240°C at a rate of 10°C/min.
Hold: Hold at 240°C for 5 minutes.
Mass Spectrometer:
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM).
2-Amino-5-ethylpyrazine (Molecular Weight: 123.17 g/mol ): Monitor ions such as m/z 123 (molecular ion), 108, and 80.
2-Amino-3-methylpyrazine (IS) (Molecular Weight: 109.13 g/mol ): Monitor ions such as m/z 109 (molecular ion), 82, and 54.
Quantitative Data Summary
The following table summarizes the representative method validation parameters for the quantitative analysis of 2-Amino-5-ethylpyrazine using the described GC-MS method. This data is illustrative of the performance that can be achieved with a properly optimized and validated method.
Parameter
Result
Linearity Range
1 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.995
Limit of Detection (LOD)
0.5 ng/mL
Limit of Quantification (LOQ)
1.0 ng/mL
Accuracy (Recovery %)
92 - 108%
Precision (RSD %)
- Intra-day
< 5%
- Inter-day
< 8%
Method Validation Workflow
The process of validating the analytical method to ensure its suitability for its intended purpose is outlined below.
Figure 2: Key parameters for GC-MS method validation.
Conclusion
The GC-MS method detailed in this application note provides a reliable, sensitive, and robust approach for the quantitative analysis of 2-Amino-5-ethylpyrazine. The use of an internal standard and Selected Ion Monitoring ensures high accuracy and precision, making it suitable for a wide range of applications in research, quality control, and drug development. The provided protocols and representative validation data serve as a comprehensive guide for scientists and researchers to implement this method in their laboratories.
Solid-phase microextraction (SPME) of 2-Amino-5-ethylpyrazine
An advanced analytical methodology utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been optimized for the determination of 2-Amino-5-ethylpyrazine. This applicat...
Author: BenchChem Technical Support Team. Date: December 2025
An advanced analytical methodology utilizing Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) has been optimized for the determination of 2-Amino-5-ethylpyrazine. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the experimental protocols and quantitative data.
Application Notes
Solid-Phase Microextraction is a solvent-free, sensitive, and efficient sample preparation technique for the extraction of volatile and semi-volatile compounds from various matrices. When applied to the analysis of 2-Amino-5-ethylpyrazine, a key compound in various fields, SPME offers significant advantages in terms of speed, simplicity, and automation compatibility.
Key applications include:
Flavor and fragrance analysis in food and beverages.
Quality control in pharmaceutical manufacturing.
Metabolomic studies.
Environmental monitoring.
The selection of an appropriate SPME fiber is critical for achieving high extraction efficiency. For pyrazines, including 2-Amino-5-ethylpyrazine, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often the most effective choice due to its mixed-mode polarity, which allows for the adsorption of a wide range of analytes.[1][2][3][4]
Quantitative Data Summary
The following tables summarize representative quantitative data for the analysis of pyrazines using SPME-GC-MS. While specific data for 2-Amino-5-ethylpyrazine is not extensively available, the data for structurally similar pyrazines provides a strong indication of the expected performance of the method.
Table 1: Method Detection and Quantification Limits for Various Pyrazines. [5]
Analyte
Limit of Detection (LOD) (ng/g)
Limit of Quantitation (LOQ) (ng/g)
2-Methylpyrazine
10
30
2,5-Dimethylpyrazine
8
25
2,6-Dimethylpyrazine
12
35
2-Ethylpyrazine
6
20
2-Ethyl-5-methylpyrazine
2-60
6-180
Table 2: Method Validation Parameters for a Pyrazine Compound. [6]
Gas Chromatograph (GC): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[2]
Mass Spectrometer (MS): Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.
HS-SPME Procedure
Sample Preparation:
Place a known amount of the sample (e.g., 1-5 g of solid or 5 mL of liquid) into a 20 mL headspace vial.
Add a known amount of internal standard solution.
For aqueous samples, add NaCl (e.g., 1-1.5 g) to increase the ionic strength and promote the release of volatile compounds.[7]
Immediately seal the vial.
Equilibration:
Place the vial in a heating block or autosampler agitator.
Equilibrate the sample at a specific temperature (e.g., 60-80°C) for a set time (e.g., 15-20 minutes) with agitation.[2][5][7] This step allows the analytes to partition into the headspace.
Extraction:
Expose the SPME fiber to the headspace of the vial.
Extract for a defined period (e.g., 30-50 minutes) at the same temperature as equilibration.[2][4][5][8] The optimal time should be determined experimentally to ensure equilibrium is reached.
Desorption:
Retract the fiber and immediately insert it into the hot GC injector.
Desorb the analytes for a sufficient time (e.g., 3-5 minutes) at a high temperature (e.g., 250°C) in splitless mode to ensure complete transfer of the analytes to the GC column.[7]
GC-MS Analysis
Injector Temperature: 250°C
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[2]
Application of 2-Amino-5-ethylpyrazine in Flavor Chemistry: A Framework for Research and Development
For distribution to researchers, scientists, and drug development professionals. Abstract Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable nutty, roasted, a...
Author: BenchChem Technical Support Team. Date: December 2025
For distribution to researchers, scientists, and drug development professionals.
Abstract
Pyrazines are a critical class of heterocyclic aromatic compounds that significantly contribute to the desirable nutty, roasted, and toasted flavors in a wide array of thermally processed foods. Their formation, primarily through the Maillard reaction between amino acids and reducing sugars, is fundamental to the development of characteristic flavors in products like coffee, cocoa, baked goods, and roasted meats. This document provides a detailed framework for the potential application of 2-Amino-5-ethylpyrazine in flavor chemistry. Due to the limited publicly available data specific to 2-Amino-5-ethylpyrazine, this guide extrapolates from the well-documented properties of structurally similar pyrazines to propose potential sensory profiles, applications, and detailed experimental protocols for its evaluation. The methodologies provided herein are intended to serve as a foundational resource for researchers to systematically investigate the flavor profile, sensory thresholds, and stability of 2-Amino-5-ethylpyrazine for potential use as a flavoring agent.
Introduction to Pyrazines in Flavor Chemistry
Pyrazines are renowned for their potent and diverse aromas, often contributing the foundational roasted, nutty, and baked notes in many food products.[1][2] The specific sensory characteristics of a pyrazine are determined by the nature and position of its substituent groups.[1] For instance, alkylpyrazines are key contributors to the aroma of coffee and hazelnuts.[1] The introduction of an amino group to the pyrazine ring, as in 2-Amino-5-ethylpyrazine, is expected to modulate its sensory properties, potentially introducing unique savory or umami characteristics alongside the typical nutty and roasted notes.
Hypothetical Sensory Profile and Applications of 2-Amino-5-ethylpyrazine
Based on the sensory data of structurally related pyrazines, a hypothetical sensory profile for 2-Amino-5-ethylpyrazine can be postulated. The ethyl group at the 5-position is likely to contribute nutty and roasted characteristics, similar to 2-ethyl-5-methylpyrazine which is described as having a nutty, roasted, and somewhat "grassy" odor.[3][4] The amino group at the 2-position could introduce savory, brothy, or even slightly sweet notes, potentially enhancing the overall complexity of the flavor profile.
Potential Applications:
Savory Products: Its potential savory character makes it a candidate for enhancing the flavor of soups, sauces, processed meats, and plant-based meat alternatives.[5]
Baked Goods: It could contribute to the crust-like, roasted notes in bread, crackers, and other baked products.[6]
Snack Foods: In roasted nuts, popcorn, and savory snacks, it may be used to intensify and round out the roasted flavor profile.
Beverages: In coffee and cocoa-based beverages, it could add depth and complexity to the roasted notes.[5]
Quantitative Data of Structurally Related Pyrazines
To provide a quantitative context for the potential sensory impact of 2-Amino-5-ethylpyrazine, the following table summarizes the odor and taste thresholds of several related pyrazine compounds. Lower threshold values indicate a higher sensory potency.
The following protocols are designed to enable the systematic evaluation of 2-Amino-5-ethylpyrazine as a novel flavoring ingredient.
Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
Objective: To identify and quantify the sensory attributes of 2-Amino-5-ethylpyrazine.
Methodology:
Panelist Training: Select and train a panel of 8-12 individuals to recognize and scale the intensity of various aroma and flavor attributes relevant to pyrazines (e.g., nutty, roasted, earthy, savory, bitter, sweet).
Sample Preparation: Prepare a series of aqueous solutions of 2-Amino-5-ethylpyrazine at varying concentrations (e.g., 1, 10, 100 ppb) in deionized water. A control sample of deionized water should also be included.
Evaluation: Present the samples to the panelists in a controlled environment. Panelists will rate the intensity of each identified sensory attribute on a structured scale (e.g., a 15-cm line scale anchored from "not perceptible" to "very strong").
Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities across concentrations and to generate a sensory profile of the compound.
Workflow for Quantitative Descriptive Analysis.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To identify and quantify 2-Amino-5-ethylpyrazine in a food matrix.
Expose a SPME fiber (e.g., Polydimethylsiloxane/Divinylbenzene) to the headspace of the sample at a controlled temperature and time to adsorb the volatile compounds.
GC-MS Instrumentation:
Gas Chromatograph (GC):
Injector: Splitless mode at 250°C.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Start at 40°C for 2 minutes, ramp at 5°C/min to 250°C, and hold for 5 minutes.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Mass Spectrometer (MS):
Ionization: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 35-350.
Data Analysis:
Identify 2-Amino-5-ethylpyrazine by comparing its mass spectrum and retention time with that of a pure standard.
Quantify the compound using a calibration curve prepared with the pure standard.
Workflow for GC-MS Analysis of 2-Amino-5-ethylpyrazine.
Formation Pathway: Maillard Reaction
Pyrazines are primarily formed during the Maillard reaction, a complex series of non-enzymatic browning reactions.[8] The formation of 2-Amino-5-ethylpyrazine would likely involve the reaction of an amino acid with a reducing sugar, followed by Strecker degradation and subsequent condensation and cyclization reactions. The specific precursors for 2-Amino-5-ethylpyrazine are likely to be an amino acid that can provide the ethyl group (e.g., from the Strecker degradation of α-aminobutyric acid or threonine) and a dicarbonyl compound, along with a source of ammonia or an amino group.
Generalized Maillard Reaction Pathway for Pyrazine Formation.
Conclusion
While specific data on the flavor chemistry of 2-Amino-5-ethylpyrazine is currently scarce, its chemical structure suggests it holds potential as a novel flavoring agent with a complex profile of nutty, roasted, and savory notes. The application notes and protocols provided in this document offer a robust framework for researchers and flavor scientists to systematically evaluate its sensory properties, analytical behavior, and stability. Further investigation through the outlined experimental methodologies is crucial to unlock the potential of 2-Amino-5-ethylpyrazine in the development of new and enhanced flavor profiles for a variety of food and beverage products.
Application Notes and Protocols for the Synthesis of 2-Amino-5-ethylpyrazine
For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the laboratory synthesis of 2-Amino-5-ethylpyrazine, a valuable heterocyclic amine intermediate in medicinal...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory synthesis of 2-Amino-5-ethylpyrazine, a valuable heterocyclic amine intermediate in medicinal chemistry and materials science. The primary method described is the Chichibabin amination of 2-ethylpyrazine.
Overview
The synthesis of 2-Amino-5-ethylpyrazine can be effectively achieved through the direct amination of 2-ethylpyrazine using sodium amide in an inert, high-boiling solvent such as xylene. This reaction, a variant of the Chichibabin reaction, introduces an amino group onto the pyrazine ring.[1][2][3][4][5] The general transformation is depicted below:
The protocol provided outlines the necessary reagents, equipment, step-by-step procedure, purification methods, and characterization of the final product.
Data Presentation
Table 1: Physical and Chemical Properties of Key Compounds
Compound
Molecular Formula
Molar Mass ( g/mol )
Boiling Point (°C)
2-Ethylpyrazine
C₆H₈N₂
108.14
152-153
Sodium Amide
NaNH₂
39.01
400
2-Amino-5-ethylpyrazine
C₆H₉N₃
123.16
250.22 (Predicted)[]
Table 2: Typical Reaction Parameters for Chichibabin Amination
Parameter
Value
Solvent
Xylene (anhydrous)
Aminating Agent
Sodium Amide (NaNH₂)
Reactant Molar Ratio (2-ethylpyrazine : NaNH₂)
1 : 2.5
Reaction Temperature
130-140 °C (reflux)
Reaction Time
6-8 hours
Typical Yield
40-60% (estimated)
Experimental Protocol: Chichibabin Amination of 2-Ethylpyrazine
This protocol details the synthesis of 2-Amino-5-ethylpyrazine from 2-ethylpyrazine.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexane and Ethyl Acetate (for chromatography)
Round-bottom flask (250 mL)
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
Heating mantle with a magnetic stirrer
Separatory funnel
Rotary evaporator
Glassware for column chromatography
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Personal Protective Equipment (PPE): safety goggles, lab coat, gloves
Procedure:
Reaction Setup:
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, and a thermometer, add sodium amide (2.5 equivalents).
Under a gentle stream of inert gas (e.g., nitrogen or argon), add 100 mL of anhydrous xylene to the flask.
Begin stirring the suspension.
Addition of Reactant:
Slowly add 2-ethylpyrazine (1.0 equivalent) to the stirred suspension of sodium amide in xylene at room temperature.
Reaction:
Heat the reaction mixture to reflux (approximately 130-140 °C) with vigorous stirring.
Maintain the reflux for 6-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
Work-up and Extraction:
After the reaction is complete, cool the mixture to room temperature.
Carefully and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium amide. This should be done in an ice bath to control the exothermic reaction.
Transfer the mixture to a separatory funnel.
Add toluene to dissolve the organic product and wash the aqueous layer.
Separate the organic layer and wash it sequentially with water and then with a saturated brine solution.
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
Purification:
The crude 2-Amino-5-ethylpyrazine can be purified by column chromatography on silica gel.[7][8]
A suitable eluent system would be a gradient of ethyl acetate in hexane.
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified 2-Amino-5-ethylpyrazine.
Characterization:
The structure and purity of the synthesized 2-Amino-5-ethylpyrazine can be confirmed by standard analytical techniques:
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyrazine ring, the amino protons, and the protons of the ethyl group.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazine ring and the ethyl group.
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and alkyl groups, and C=N and C=C stretching of the pyrazine ring.
Mass Spectrometry: To confirm the molecular weight of the product (123.16 g/mol ).
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of 2-Amino-5-ethylpyrazine.
Logical Relationship of the Chichibabin Reaction
Caption: Key steps in the Chichibabin amination mechanism.
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Pyrazines
Audience: Researchers, scientists, and drug development professionals. Introduction Pyrazines are a class of heterocyclic aromatic compounds that are significant in the food and pharmaceutical industries.
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pyrazines are a class of heterocyclic aromatic compounds that are significant in the food and pharmaceutical industries. In food, they are key flavor and aroma compounds, often formed during the Maillard reaction, contributing to the desirable roasted, nutty, and toasted notes in products like coffee, cocoa, and baked goods.[1][2] In the pharmaceutical sector, the pyrazine ring is a structural motif in several drugs, such as the anti-tuberculosis agent pyrazinamide.[3] Accurate and robust analytical methods are therefore essential for the quantification of pyrazines for quality control, pharmacokinetic studies, and flavor profiling. High-Performance Liquid Chromatography (HPLC) offers a versatile and reliable technique for the analysis of these compounds.[3][4] This application note provides detailed protocols for the HPLC analysis of pyrazines in both pharmaceutical and food matrices.
Quantitative Data Summary
The concentration of pyrazines can vary significantly depending on the matrix and processing conditions. Below are summaries of quantitative data from representative applications.
Table 1: Typical Concentration Ranges of Major Pyrazines in Roasted Coffee Beans
Pyrazine Compound
Typical Concentration Range in Arabica (µg/kg)
Typical Concentration Range in Robusta (µg/kg)
2-Methylpyrazine
1,000 - 5,000
3,000 - 10,000+
2,5-Dimethylpyrazine
500 - 2,500
1,500 - 7,000
2,6-Dimethylpyrazine
400 - 2,000
1,200 - 6,000
Ethylpyrazine
50 - 300
150 - 800
Data synthesized from multiple analytical studies.[5][6][7][8]
Table 2: Linearity of HPLC Method for Pyrazinamide Analysis in Pharmaceutical Formulations
Analyte
Linearity Range (µg/mL)
Correlation Coefficient (r²)
Pyrazinamide
20 - 120
0.9998
This data demonstrates the linear relationship between the concentration of Pyrazinamide and its peak area within the specified range.[3]
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Pyrazinamide in Pharmaceutical Tablets
This protocol describes a validated Reverse Phase HPLC (RP-HPLC) method for the quantification of pyrazinamide in bulk and tablet dosage forms.[3]
1. Materials and Reagents:
Pyrazinamide reference standard
Pyrazinamide tablets (e.g., 500 mg)
Methanol (HPLC grade)
Sodium dihydrogen orthophosphate
Orthophosphoric acid
Deionized water
0.45 µm Nylon 66 membrane filter
2. Instrumentation:
HPLC system with UV detector
Hypersil C8 column (4.6 x 250 mm, 3.5 µm particle size)
Ultrasonicator
pH meter
3. Preparation of Mobile Phase:
Prepare a phosphate buffer by dissolving an appropriate amount of sodium dihydrogen orthophosphate in deionized water.
Adjust the pH of the buffer to 4.4 with orthophosphoric acid.
The mobile phase consists of the phosphate buffer (pH 4.4) and methanol in a ratio of 80:20 (v/v).
Filter the mobile phase through a 0.45 µm membrane filter and degas by ultrasonication for 20 minutes.
4. Preparation of Standard Solution:
Accurately weigh 10 mg of the pyrazinamide reference standard and transfer it to a 100 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
From the stock solution, prepare a series of calibration standards ranging from 20 to 120 µg/mL by diluting with the mobile phase.
5. Preparation of Sample Solution:
Weigh and finely powder 20 pyrazinamide tablets.
Accurately weigh a portion of the powder equivalent to 100 mg of pyrazinamide and transfer it to a 100 mL volumetric flask.
Add a sufficient amount of mobile phase, sonicate for 20 minutes to dissolve the pyrazinamide, and then dilute to volume with the mobile phase.
Filter the solution through a 0.45 µm membrane filter.
6. HPLC Conditions:
Column: Hypersil C8 (4.6 x 250mm, 3.5 µm)
Mobile Phase: Phosphate buffer (pH 4.4) : Methanol (80:20, v/v)
Flow Rate: 1.0 mL/min
Detection: UV at 269 nm
Injection Volume: 20 µL
Retention Time: Approximately 3.62 minutes for Pyrazinamide[3]
7. Analysis:
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
Inject the sample solution and determine the peak area.
Calculate the concentration of pyrazinamide in the sample using the regression equation from the calibration curve.
Protocol 2: HPLC-UV Analysis of Pyrazinamide in Human Plasma
This protocol details the extraction and analysis of pyrazinamide from plasma samples, suitable for pharmacokinetic studies.[9][10]
Application Notes and Protocols: Sensory Evaluation of Pyrazine Compounds
For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview and practical protocols for the sensory evaluation of pyrazine compounds. Pyrazines are a critical class...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the sensory evaluation of pyrazine compounds. Pyrazines are a critical class of aromatic compounds known for their roasted, nutty, earthy, and bell pepper-like aromas, making them significant in the food, beverage, and pharmaceutical industries.[1][2] Accurate sensory assessment is crucial for quality control, product development, and understanding structure-activity relationships.
Introduction to Pyrazine Sensory Evaluation
Pyrazines are heterocyclic aromatic organic compounds that significantly contribute to the desirable flavors of cooked or roasted foods.[1] Their formation is often linked to the Maillard reaction between amino acids and reducing sugars during heating.[1] Due to their low odor thresholds, even trace amounts of pyrazines can have a profound impact on the overall sensory profile of a product.[2] Sensory evaluation, therefore, plays a pivotal role in characterizing and quantifying the impact of these potent aroma compounds.
This document outlines several key sensory evaluation techniques applicable to pyrazine analysis, including threshold determination, difference testing, and descriptive analysis, supplemented by instrumental correlation methods.
Quantitative Data Summary
The sensory potency of pyrazine compounds is best understood through their odor and taste thresholds. The following table summarizes reported threshold values for several common pyrazines, providing a quantitative basis for their sensory impact.
Threshold Determination: Ascending Forced-Choice (AFC) Method (Based on ASTM E679)
This protocol determines the detection or recognition threshold of a pyrazine compound.[5][6][7]
Objective: To determine the lowest concentration of a pyrazine compound that is detectable or recognizable.
Materials:
Pyrazine compound of interest
Odor-free water or other appropriate solvent/base
Glass sniffing jars or vials with Teflon-lined caps
Graduated pipettes and volumetric flasks
Panel of 15-30 trained sensory assessors
Procedure:
Sample Preparation:
Prepare a stock solution of the pyrazine compound in the chosen solvent.
Create a series of ascending concentrations by serial dilution. The concentration steps should be logarithmic (e.g., a factor of 2 or 3).
Presentation:
For each concentration level, present three samples to the assessor: two blanks (solvent only) and one containing the pyrazine compound.[8][9]
The position of the odd sample should be randomized for each set.
Evaluation:
Assessors are instructed to sniff each sample from left to right.
They must identify the "odd" sample, even if they have to guess.
Data Analysis:
The individual threshold is the concentration at which the assessor correctly identifies the odd sample in a predetermined number of consecutive presentations (e.g., three).
The group threshold is calculated as the geometric mean of the individual thresholds.
Difference Testing: Triangle Test (Based on ASTM E1885)
The triangle test is used to determine if a perceptible sensory difference exists between two samples.[10][11][12]
Objective: To determine if a change in a product (e.g., due to a different pyrazine concentration) results in a perceivable difference.
Statistical tables for the triangle test are used to determine if the number of correct responses is statistically significant at a chosen confidence level (e.g., p < 0.05).
Difference Testing: Duo-Trio Test
The duo-trio test is another method to determine if a sensory difference exists between two samples.[15][16][17]
Objective: To determine if a sample is perceptibly different from a reference sample.
Materials:
Reference sample (R) and test sample (T)
Identical presentation vessels
Palate cleansers
Panel of 20-40 trained sensory assessors
Procedure:
Sample Preparation and Presentation:
Present each assessor with an identified reference sample (R).[15]
Then, present two coded samples, one of which is identical to the reference (R) and the other is the test sample (T).[15]
The order of the two coded samples (RT and TR) should be balanced across the panel.
Evaluation:
Assessors are asked to identify which of the two coded samples is the same as the reference.
Data Analysis:
The number of correct identifications is counted.
Statistical tables for the duo-trio test are used to determine if the number of correct responses is statistically significant.
Descriptive Analysis
Descriptive analysis provides a detailed sensory profile of a product.
Objective: To identify, describe, and quantify the sensory attributes of a product containing pyrazine compounds.
Materials:
Product sample(s)
Reference standards for different aroma attributes (e.g., roasted peanut, coffee, bell pepper)
Panel of 8-12 highly trained sensory assessors
Sensory evaluation software for data collection
Procedure:
Lexicon Development:
The panel, through a series of sessions, develops a list of descriptive terms (a lexicon) that characterize the aroma and flavor of the product(s).
Training:
Assessors are trained to use the lexicon consistently and to rate the intensity of each attribute on a numerical scale (e.g., a 15-point scale).
Evaluation:
Samples are presented to the assessors in a monadic, randomized, and balanced order.
Assessors rate the intensity of each attribute for each sample.
Data Analysis:
The intensity ratings are averaged across assessors for each attribute and each product.
Statistical analysis (e.g., ANOVA, PCA) is used to identify significant differences between products.
Instrumental Correlation
For a comprehensive understanding, sensory data should be correlated with instrumental analysis.
Gas Chromatography-Olfactometry (GC-O): This technique separates volatile compounds and allows a trained assessor to sniff the effluent from the gas chromatograph to identify odor-active compounds.[8][18][19][20][21]
Gas Chromatography-Mass Spectrometry (GC-MS): This method is used to identify and quantify the pyrazine compounds present in a sample.[22][23]
Electronic Nose (E-Nose): An electronic nose uses an array of chemical sensors to create a "fingerprint" of a sample's aroma, which can be correlated with sensory panel data.[24][25][26][27][28]
Visualizations
Experimental Workflow for Pyrazine Sensory Evaluation
Caption: Workflow for the sensory evaluation of pyrazine compounds.
Logical Relationship in Difference Testing
Caption: Logical flow of Triangle and Duo-Trio difference tests.
Application Note and Protocol for the Quantification of 2-Amino-5-ethylpyrazine using Isotope Dilution Assay
For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-5-ethylpyrazine is a heterocyclic amine that may be present in food products as a result of the Maillard reaction between amino acids a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-ethylpyrazine is a heterocyclic amine that may be present in food products as a result of the Maillard reaction between amino acids and reducing sugars during processing. Its presence can contribute to the overall flavor and aroma profile. In the context of drug development, pyrazine derivatives are of interest for their diverse pharmacological activities. Accurate and precise quantification of 2-Amino-5-ethylpyrazine in complex matrices such as food, beverages, and biological samples is crucial for quality control, safety assessment, and pharmacokinetic studies.
Stable Isotope Dilution Assay (SIDA) coupled with mass spectrometry is the gold standard for the quantification of trace-level analytes in complex samples.[1] This technique involves the addition of a known amount of a stable isotope-labeled analogue of the target analyte (internal standard) to the sample at the earliest stage of analysis. This internal standard, in this case, a deuterated version of 2-Amino-5-ethylpyrazine (e.g., 2-Amino-5-ethylpyrazine-d5), behaves almost identically to the native analyte during sample extraction, cleanup, and chromatographic separation. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or instrument response.
This document provides a detailed protocol for the determination of 2-Amino-5-ethylpyrazine using a Gas Chromatography-Mass Spectrometry (GC-MS) based Isotope Dilution Assay. The protocol outlines the necessary steps for sample preparation, instrumental analysis, and data processing.
Principle of the Isotope Dilution Assay
The core principle of the Isotope Dilution Assay is the use of an isotopically labeled version of the analyte as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes (e.g., Deuterium, ¹³C, ¹⁵N). When a known amount of this internal standard is added to a sample containing the analyte, it mixes and undergoes the same physical and chemical processes during sample preparation and analysis. The mass spectrometer can distinguish between the analyte and the internal standard based on their mass-to-charge ratio (m/z). The concentration of the analyte in the original sample is then calculated based on the measured ratio of the analyte to the internal standard and the known amount of the internal standard added.
Experimental Protocols
1. Materials and Reagents
2-Amino-5-ethylpyrazine (CAS: 13535-07-4) analytical standard
2-Amino-5-ethylpyrazine-d5 (or other suitable isotopically labeled standard) - Note: Commercial availability of this standard is limited, and custom synthesis may be required. A general synthesis approach involves the use of deuterated precursors.[1]
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Amino-5-ethylpyrazine and 2-Amino-5-ethylpyrazine-d5 in 10 mL of methanol, respectively.
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 2-Amino-5-ethylpyrazine primary stock solution with methanol to achieve concentrations ranging from 1 ng/mL to 100 ng/mL.
Internal Standard Spiking Solution (e.g., 50 ng/mL): Dilute the 2-Amino-5-ethylpyrazine-d5 primary stock solution with methanol to a final concentration of 50 ng/mL.
This method is suitable for the analysis of volatile and semi-volatile compounds in liquid or solid matrices.[2]
Place 5 mL of a liquid sample (e.g., beverage) or 1-2 g of a homogenized solid sample into a 20 mL headspace vial.
For solid samples, add 5 mL of deionized water.
Add 1.5 g of NaCl to the vial to increase the ionic strength of the aqueous phase and promote the partitioning of the analyte into the headspace.
Spike the sample with a known amount of the internal standard spiking solution (e.g., 50 µL of 50 ng/mL 2-Amino-5-ethylpyrazine-d5).
Immediately seal the vial with a septum cap.
Incubate the vial at 60°C for 15 minutes in a heating block with agitation to allow for equilibration of the analyte between the sample and the headspace.
Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C with continued agitation.
Retract the fiber and immediately introduce it into the GC injector for thermal desorption.
4. GC-MS Instrumental Analysis
Gas Chromatograph: Agilent 7890B GC or equivalent.
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a polar column like DB-WAX for better separation from potential matrix interferences.[3]
Injector: Splitless mode at 250°C.
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Oven Temperature Program:
Initial temperature: 40°C, hold for 2 minutes.
Ramp to 180°C at a rate of 5°C/min.
Ramp to 240°C at a rate of 20°C/min, hold for 5 minutes.
MSD Conditions:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Ion Source Temperature: 230°C.
Quadrupole Temperature: 150°C.
Acquisition Mode: Selected Ion Monitoring (SIM).
5. Selected Ion Monitoring (SIM) Parameters
The selection of appropriate ions for quantification is critical. The molecular ion and characteristic fragment ions should be chosen. The exact m/z values will need to be determined experimentally by injecting the pure standards. Based on the structure of 2-Amino-5-ethylpyrazine (MW: 123.16), the following are plausible ions to monitor:
2-Amino-5-ethylpyrazine:
Quantifier ion: m/z 123 (Molecular ion)
Qualifier ion: m/z 108 (Loss of -CH₃ from the ethyl group)
Qualifier ion: m/z 94 (Loss of the ethyl group, -C₂H₅)
2-Amino-5-ethylpyrazine-d5 (assuming deuteration on the ethyl group):
Quantifier ion: m/z 128 (Molecular ion)
Qualifier ion: m/z 110 (Loss of -CD₂H from the deuterated ethyl group)
Data Presentation
Table 1: GC-MS SIM Parameters for 2-Amino-5-ethylpyrazine Analysis
Note: The values in Table 2 are typical for this type of assay and must be determined experimentally during method validation.[4]
Mandatory Visualizations
Caption: Experimental workflow for the isotope dilution assay of 2-Amino-5-ethylpyrazine.
Caption: Logical relationship demonstrating the principle of isotope dilution.
Conclusion
The described Isotope Dilution Assay using HS-SPME and GC-MS provides a robust and sensitive method for the quantification of 2-Amino-5-ethylpyrazine. The use of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument performance. This application note and protocol offer a comprehensive framework for researchers to implement this methodology. It is essential to perform a full method validation in the specific matrix of interest to ensure the reliability of the results. The synthesis and purification of a suitable deuterated internal standard for 2-Amino-5-ethylpyrazine is a prerequisite for the successful application of this powerful analytical technique.
Synthesis of Bioactive Molecules: Applications in Cancer Research
For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and protocols for the synthesis of several bioactive molecules with demonstrated anticancer properties. Th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of several bioactive molecules with demonstrated anticancer properties. The featured compounds include Ingenol, Rocaglamide Hydroxamates, Brevilin A derivatives, and Spirocyclic Oximes. The information presented is intended to furnish researchers with the necessary details to replicate and build upon these synthetic strategies and biological investigations.
Ingenol and its Derivatives: Protein Kinase C Activators
Ingenol is a diterpene natural product isolated from plants of the Euphorbia genus.[1] Its derivatives, such as Ingenol-3-angelate (I3A), are potent activators of Protein Kinase C (PKC), a family of enzymes involved in various cellular signaling pathways that regulate cell proliferation, differentiation, and apoptosis.[1][2] The activation of specific PKC isoforms by ingenol derivatives can lead to anticancer effects, including the induction of apoptosis and cell cycle arrest.[2]
Signaling Pathway of Ingenol Derivatives
Ingenol and its derivatives mimic the function of diacylglycerol (DAG), an endogenous activator of PKC. They bind to the C1 domain of conventional and novel PKC isoforms, leading to their activation.[3] Activated PKC, particularly PKCδ, then phosphorylates downstream targets in the mitogen-activated protein kinase (MAPK) pathway, such as Raf, MEK, and ERK.[3] This cascade ultimately results in the modulation of cellular processes like apoptosis and proliferation.[3][4]
Signaling cascade initiated by Ingenol derivatives.
Total Synthesis of (±)-Ingenol
The first total synthesis of (±)-ingenol was a landmark achievement in organic chemistry.[5][6] A key feature of the synthesis is the establishment of the challenging C-8/C-10 trans intrabridgehead stereochemistry.[5][6]
Experimental Protocol: Key Steps in the Total Synthesis of (±)-Ingenol (Winkler et al.)[7]
A detailed experimental protocol is not available in the provided search results. The synthesis involves a multi-step sequence with key reactions including a highly diastereoselective Michael reaction to set the C-11 methyl stereochemistry and an intramolecular dioxenone photoaddition-fragmentation to establish the critical C-8/C-10 trans intrabridgehead stereochemistry.[5][6] The final steps of the synthesis utilize the C-6α hydroxymethyl group as a handle for the oxidation of seven adjacent carbon centers.[5][6]
The rocaglates are a class of natural products with potent anticancer activity.[8] Synthetic derivatives, such as rocaglamide hydroxamates, have been developed to enhance this activity.[9] These compounds act as inhibitors of eukaryotic translation initiation by targeting the RNA helicase eIF4A.[10]
eIF4A Signaling Pathway and Inhibition by Rocaglamides
Eukaryotic initiation factor 4A (eIF4A) is a component of the eIF4F complex, which is crucial for the initiation of cap-dependent translation.[11] eIF4A unwinds the secondary structure in the 5' untranslated region (UTR) of mRNAs, allowing for ribosome binding and protein synthesis.[11] Rocaglamides bind to eIF4A and inhibit its helicase activity, thereby stalling translation and leading to anticancer effects.[10]
Inhibition of translation by Rocaglamide.
Synthesis of Rocaglamide Hydroxamates
The synthesis of rocaglamide hydroxamates involves the modification of the natural product, methyl rocaglate.
Experimental Protocol: Synthesis of N-Methoxy Rocaglamide ((-)-9) [9]
Hydrolysis of Methyl Rocaglate: To a solution of methyl rocaglate in a 1:1 mixture of 1,4-dioxane and water, add lithium hydroxide. Heat the reaction mixture to 60 °C and stir for 5 hours. After cooling, acidify the reaction with 1N HCl and extract with ethyl acetate. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain rocaglaic acid.
Amide Coupling: To a solution of rocaglaic acid (1.0 eq) in dichloromethane, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.3 eq), 1-Hydroxybenzotriazole (HOBt) (1.3 eq), and N,O-Dimethylhydroxylamine hydrochloride (1.3 eq). Add triethylamine (1.5 eq) and stir the reaction mixture at room temperature overnight.
Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy rocaglamide.
Brevilin A Derivatives: Novel Anticancer Agents
Brevilin A is a sesquiterpene lactone natural product that exhibits anticancer activity.[12] The synthesis of novel derivatives aims to improve its potency and pharmacological properties.[12][13]
Quantitative Data: Anticancer Activity of Brevilin A Derivatives
The anticancer activity of Brevilin A and its derivatives was evaluated against a panel of human cancer cell lines. The IC50 values (the concentration required to inhibit 50% of cell growth) are summarized in the table below.
Cell Seeding: Seed human cancer cell lines (A549, SW480, MDA-MB-231, and MCF-7) in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of Brevilin A and its derivatives for 48 hours.
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate the plates for another 4 hours at 37°C.
Formazan Solubilization: Dissolve the resulting formazan crystals in dimethyl sulfoxide (DMSO).
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Spirocyclic Oximes: Solid-Phase Synthesis of Heterocycles
Spirocyclic scaffolds are of great interest in drug discovery due to their rigid, three-dimensional structures.[15] Solid-phase synthesis provides an efficient method for creating libraries of these complex molecules for biological screening.[15]
Experimental Workflow: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes
The synthesis of spirocyclic oximes can be efficiently performed on a solid support using a regenerating Michael (REM) linker. This multi-step process allows for the rapid generation of a library of compounds.
Workflow for the solid-phase synthesis of spirocyclic oximes.
Quantitative Data: Solid-Phase Synthesis of Spirocyclic Oximes
The following table summarizes the average yields for each step in the solid-phase synthesis of [4.4] spirocyclic oximes.
Experimental Protocol: Solid-Phase Synthesis of [4.4] Spirocyclic Oximes[5]
Resin Loading: Swell the REM resin in dimethylformamide (DMF). Add furfurylamine and agitate the mixture at room temperature for 24 hours. Wash the resin sequentially with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
1,3-Dipolar Cycloaddition: Suspend the resin in toluene. Add β-nitrostyrene and triethylamine (TEA), followed by trimethylsilyl chloride (TMSCl). Agitate the mixture at room temperature for 48 hours. Wash the resin with methanol, DCM, and methanol, then dry under vacuum.
Isoxazolidine Ring Opening: Treat the resin with tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) and agitate for 12 hours at room temperature. Wash the resin with THF, DCM, and methanol, then dry under vacuum.
N-Alkylation: Suspend the resin in DMF and add the desired alkyl halide (e.g., 1-bromooctane). Agitate the mixture for 24 hours at room temperature. Wash the resin with DMF, DCM, and methanol, then dry under vacuum.
Cleavage: Suspend the resin in DCM and add TEA. Agitate the mixture for 24 hours at room temperature to cleave the product from the resin. Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure to obtain the crude spirocyclic oxime. Purify the product by flash column chromatography.
Technical Support Center: Synthesis of 2-Amino-5-ethylpyrazine
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-ethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and freq...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the synthesis of 2-Amino-5-ethylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of 2-Amino-5-ethylpyrazine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-Amino-5-ethylpyrazine?
A1: The most prevalent and scalable methods for the synthesis of 2-Amino-5-ethylpyrazine involve the nucleophilic substitution of a suitable precursor. The two primary routes are:
Amination of a 2-halo-5-ethylpyrazine: This is a widely used method where 2-chloro- or 2-bromo-5-ethylpyrazine is reacted with an ammonia source, such as anhydrous ammonia or sodium amide, at elevated temperatures. This method is often preferred due to the relative availability of halopyrazine precursors. A similar process for the synthesis of the parent 2-aminopyrazine from 2-chloropyrazine has been reported with a yield of 57%.[1]
From 2-cyano-5-ethylpyrazine: This method involves the conversion of a cyano group to an amino group. For instance, 2-cyanopyrazine can be converted to 2-aminopyrazine using a sodium hypochlorite solution and a base.[2] The precursor, 2-cyano-5-ethylpyrazine, can be synthesized from 2-methyl-5-ethylpyrazine via gas-phase catalytic ammoxidation.
A classic method for the amination of nitrogen-containing heterocycles is the Chichibabin reaction , which uses sodium amide in an inert solvent.[3][4][5][6][7][8][9] While effective, this reaction often requires high temperatures.[4][7][10]
Q2: I am observing a low yield in my synthesis of 2-Amino-5-ethylpyrazine from 2-chloro-5-ethylpyrazine. What are the potential causes?
A2: Low yields in the amination of 2-chloro-5-ethylpyrazine can stem from several factors:
Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, temperature, or pressure. These reactions are typically conducted at elevated temperatures (150-200 °C) in a sealed vessel to ensure the retention of the ammonia reactant.[1]
Suboptimal Reaction Conditions: The choice of solvent and base is critical. While alcohols like ethanol are commonly used, other inert solvents can be employed.[1] For similar amination reactions of 2-chloropyrazine, water with a base like potassium fluoride has been shown to be effective.
Side Reactions: Dimerization of the pyrazine starting material can be a significant side reaction, especially at high temperatures.[11]
Purity of Starting Materials: Impurities in the 2-chloro-5-ethylpyrazine or the ammonia source can lead to unwanted side reactions and lower the yield of the desired product.
Q3: What are the common impurities I should look for, and how can I purify my 2-Amino-5-ethylpyrazine?
A3: Common impurities can include unreacted starting materials (2-chloro-5-ethylpyrazine), isomers if the starting material was not pure, and byproducts from side reactions such as dimerization products.
For purification, several methods can be effective:
Liquid-Liquid Extraction (LLE): This is a common first step to separate the product from the reaction mixture. Solvents like ethyl acetate or methyl-t-butyl ether (MTBE) can be used, but may co-extract some polar impurities.[3] Multiple extractions are often necessary.[3]
Column Chromatography: Silica gel chromatography is a powerful technique for separating the desired product from impurities. A solvent system such as a hexane/ethyl acetate mixture can be effective for eluting pyrazines while retaining more polar impurities like imidazoles.[3]
Distillation: If the product is thermally stable, distillation can be used to separate it from less volatile impurities.[3]
Cation-Exchange Chromatography: This method is particularly useful for purifying aminopyridine and, by extension, aminopyrazine derivatives from reaction mixtures.[4]
Troubleshooting Guides
Issue 1: Low or No Product Formation
Potential Cause
Suggested Solution
Insufficient Reaction Temperature/Time
Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress by TLC or GC-MS. Extend the reaction time. For amination of 2-chloropyrazine, temperatures of 150-200°C for several hours are typical.[1]
Ineffective Ammonia Source
Ensure the anhydrous ammonia is of high purity and that the reaction vessel is properly sealed to maintain pressure. Consider using alternative ammonia sources like sodium amide in an inert solvent (Chichibabin reaction).[3][4][5][6][7][8][9]
Poor Solvent Choice
While ethanol is a common solvent, consider screening other high-boiling inert solvents. For related reactions, water with a suitable base has been shown to be effective.
Catalyst Poisoning (if applicable)
In related cross-coupling reactions, the pyridine nitrogen can poison palladium catalysts. While the direct amination with ammonia does not typically use a catalyst, if you are attempting a catalytic amination, this is a critical consideration.
Issue 2: Formation of Significant Byproducts
Potential Cause
Suggested Solution
Dimerization of Starting Material
This is a known side reaction in Chichibabin-type reactions.[11] Lowering the reaction temperature and using a less concentrated solution may help to minimize this.
Formation of Isomers
Ensure the purity of the 2-chloro-5-ethylpyrazine starting material. Isomeric impurities in the starting material will lead to isomeric products that may be difficult to separate.
Reaction with Solvent
Ensure the solvent is inert under the reaction conditions. Protic solvents like alcohols can potentially participate in side reactions at high temperatures.
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-Aminopyrazines
Protocol 1: Synthesis of 2-Amino-5-ethylpyrazine from 2-Chloro-5-ethylpyrazine (Adapted from US Patent 2,396,067)
Materials:
2-Chloro-5-ethylpyrazine
Anhydrous liquid ammonia
Absolute ethanol
Autoclave or high-pressure reaction vessel
Benzene (for workup and crystallization)
Procedure:
In a high-pressure autoclave, combine 2-chloro-5-ethylpyrazine and absolute ethanol. For guidance, the patent for the unsubstituted analog uses a ratio of approximately 1g of 2-chloropyrazine to 1.25 mL of ethanol.[1]
Cool the autoclave and carefully add anhydrous liquid ammonia. The patent uses a significant excess of ammonia (approximately 2.5g of ammonia for 1g of 2-chloropyrazine).[1]
Seal the autoclave and heat it to 175°C with shaking or stirring for 3 hours.[1]
After the reaction, cool the autoclave to room temperature and carefully vent the excess ammonia in a well-ventilated fume hood.
Remove the solvent and any remaining ammonia under reduced pressure at room temperature.
The resulting residue can be taken up in hot benzene, filtered to remove any resinous material, and then cooled to induce crystallization of 2-Amino-5-ethylpyrazine.[1]
Collect the crystals by filtration, wash with cold benzene, and dry.
Note: This protocol is adapted from the synthesis of the parent 2-aminopyrazine and may require optimization for 2-Amino-5-ethylpyrazine. All high-pressure reactions should be conducted with appropriate safety precautions.
Technical Support Center: Analysis of 2-Amino-5-ethylpyrazine
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 2-Amino-5-ethylpyrazine. Frequently...
Author: BenchChem Technical Support Team. Date: December 2025
This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the analysis of 2-Amino-5-ethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of 2-Amino-5-ethylpyrazine?
A1: The sample matrix consists of all components within a sample except for the specific analyte of interest, in this case, 2-Amino-5-ethylpyrazine.[1] During analysis, particularly with techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), these co-extracted components can interfere with the ionization of the analyte.[2] This interference is known as the matrix effect and typically manifests in two ways:
Ion Suppression: This is a loss in the analyte's signal response, leading to an underestimation of its concentration.[3] It is the more common phenomenon.
Ion Enhancement: This is an increase in the analyte's signal response, which results in an overestimation of its concentration.[3]
These effects can severely compromise the quality of analytical data by causing poor accuracy, linearity, and reproducibility.[3][4] In Gas Chromatography-Mass Spectrometry (GC-MS), signal enhancement is a frequent issue that can lead to overestimation.[1]
Q2: How can I determine if my 2-Amino-5-ethylpyrazine analysis is affected by matrix effects?
A2: A common and effective method to quantitatively assess matrix effects is the post-extraction spike method.[4] This involves comparing the analytical response of an analyte spiked into a blank matrix extract (which has undergone the full sample preparation process) with the response of the analyte in a pure solvent at the same concentration.[4]
The Matrix Effect (ME) can be calculated with the following formula:
ME (%) = [ (Peak Area in Matrix - Peak Area in Solvent) / Peak Area in Solvent ] x 100
A value between -20% and +20% is often considered acceptable, while values outside this range indicate significant matrix effects that must be addressed.[1] A negative result signifies ion suppression, and a positive result indicates ion enhancement.[1]
Data Presentation: Example Calculation of Matrix Effect
Sample Description
Analyte Concentration (ng/mL)
Peak Area
Matrix Effect (ME %)
Standard in Solvent
50
1,200,000
-
Post-Extraction Spike in Matrix
50
750,000
-37.5% (Suppression)
Post-Extraction Spike in Matrix
50
1,500,000
+25.0% (Enhancement)
Q3: What are the primary strategies for overcoming matrix effects?
A3: There are three primary strategies to mitigate or compensate for matrix effects. The choice depends on the complexity of the matrix, the required sensitivity, and available resources.[2][4] The main approaches are:
Optimize Sample Preparation: The most effective way to circumvent ion suppression is to improve the sample preparation procedure to remove interfering matrix components.[5]
Improve Chromatographic Separation: Modifying chromatographic conditions can help separate the analyte from co-eluting matrix interferences.[6][7]
Use Advanced Calibration Strategies: These methods compensate for matrix effects rather than eliminating them.[2]
Caption: Core strategies to overcome matrix effects.
Q4: Which sample preparation technique is best for minimizing matrix effects for 2-Amino-5-ethylpyrazine?
A4: The ideal sample preparation technique aims to effectively remove interfering substances while ensuring high recovery of 2-Amino-5-ethylpyrazine.[6] Common and effective techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[8][9]
Data Presentation: Comparison of Common Sample Preparation Techniques
Technique
Advantages
Disadvantages
Best For
Solid-Phase Extraction (SPE)
High selectivity, good for trace analysis, can be automated.[10]
Can be more time-consuming and costly to develop.
Complex biological fluids and environmental samples.[8][11]
Liquid-Liquid Extraction (LLE)
Simple, inexpensive, scalable for large sample volumes.[5][9]
Can be labor-intensive, may use large volumes of organic solvents.
Initial cleanup and extraction from aqueous matrices.[12]
QuEChERS
Fast, high-throughput, uses minimal solvent, effective for a wide range of analytes.[13]
Cleanup step (d-SPE) may be less selective than SPE for certain matrices.
Multi-residue analysis in food and agricultural samples.[13][14]
Experimental Protocols: General Protocol for Solid-Phase Extraction (SPE)
This protocol provides a general workflow for SPE cleanup. The specific sorbent (e.g., C18, mixed-mode) and solvents must be optimized for 2-Amino-5-ethylpyrazine and the specific sample matrix.
Cartridge Conditioning: Pass a solvent like methanol (e.g., 10 mL) through the SPE cartridge to activate the sorbent.[15]
Equilibration: Flush the cartridge with a solution that mimics the sample's solvent composition, often purified water (e.g., 5 mL).[15]
Sample Loading: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate (e.g., 3 mL/min).[15]
Washing: Pass a weak solvent (e.g., 5 mL of purified water) through the cartridge to wash away weakly bound interferences while the analyte remains on the sorbent.[15]
Elution: Elute the target analyte, 2-Amino-5-ethylpyrazine, using a strong solvent (e.g., 3 mL of chloroform or another suitable organic solvent) that disrupts its interaction with the sorbent.[15]
Analysis: The collected eluate, now cleaner and more concentrated, is ready for analysis by LC-MS/MS or GC-MS.
Caption: General workflow for Solid-Phase Extraction (SPE).
Q5: How do I implement Matrix-Matched Calibration?
A5: Matrix-matched calibration is a highly effective method for compensating for matrix effects when a representative blank matrix (free of the analyte) is available.[16] It involves preparing calibration standards in a blank matrix extract instead of a pure solvent.[17] This ensures that the standards and the samples experience the same degree of ion suppression or enhancement, leading to more accurate quantification.[16][18]
Prepare Blank Matrix Extract: Select a sample of the matrix (e.g., plasma, urine, food homogenate) that is verified to be free of 2-Amino-5-ethylpyrazine. Process this blank matrix using the exact same extraction and cleanup procedure as your unknown samples.[1]
Prepare Stock Solution: Create a high-concentration stock solution of 2-Amino-5-ethylpyrazine in a pure solvent (e.g., methanol or acetonitrile).
Spike and Dilute: Create a series of calibration standards by spiking appropriate volumes of the stock solution into aliquots of the blank matrix extract.[17] Perform serial dilutions using the blank matrix extract as the diluent to cover the desired concentration range.
Analyze and Construct Curve: Analyze the matrix-matched standards alongside the unknown samples.[1] Construct the calibration curve by plotting the instrument response against the known concentrations. The resulting curve will be inherently corrected for the systematic errors introduced by the matrix.
Caption: Workflow for preparing matrix-matched standards.
Q6: What is Stable Isotope Dilution Analysis (SIDA) and why is it considered a superior method?
A6: Stable Isotope Dilution Analysis (SIDA) is widely regarded as the "gold standard" for overcoming matrix effects in mass spectrometry.[19] This technique involves adding a known quantity of a stable isotope-labeled (SIL) version of the analyte (e.g., 2-Amino-5-ethylpyrazine-d3) to the sample at the very beginning of the sample preparation process.[19][20]
The SIL internal standard is chemically identical to the target analyte and differs only in mass.[19] Because of this, it behaves identically during extraction, cleanup, chromatography (co-eluting with the analyte), and ionization.[20] Any signal suppression or enhancement caused by the matrix will affect the analyte and the SIL internal standard to the same degree. By measuring the response ratio of the analyte to the SIL internal standard, the matrix effects are effectively canceled out, allowing for highly accurate and precise quantification regardless of matrix variability or analyte recovery.[6][20]
Technical Support Center: Optimization of GC Inlet Parameters for Pyrazine Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Gas Chromatography (GC) inlet parameters for the analysis of pyrazines. It is intend...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of Gas Chromatography (GC) inlet parameters for the analysis of pyrazines. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the GC analysis of pyrazines.
Question: Why am I observing poor peak shapes, such as peak tailing or fronting?
Answer:
Poor peak shape is a common issue in the gas chromatography of pyrazines and can often be attributed to several factors:
Peak Tailing: This is frequently caused by active sites within the GC system, particularly in the injector liner or at the head of the column, which can interact with the pyrazine molecules.[1] To address this, it is recommended to use deactivated inlet liners and replace them regularly.[1] If the column is suspected to be the source of the issue, trimming 10-20 cm from the inlet may help remove active sites.[1] Another potential solution is to use a more inert stationary phase.[1]
Peak Fronting: This is often an indication of column overload, meaning the concentration of the analyte is too high for the column's capacity.[1] The solution is to reduce the amount of sample being introduced to the column, either by diluting the sample or decreasing the injection volume.[1]
Question: My pyrazine peaks are very small or not appearing at all. What are the possible causes and solutions?
Answer:
Low or no pyrazine peaks can stem from several issues throughout the analytical process:
Inefficient Sample Extraction: The issue may originate during sample preparation. Ensure that the extraction method, such as headspace solid-phase microextraction (HS-SPME), is optimized. This includes selecting the appropriate SPME fiber, and optimizing extraction time and temperature to ensure the efficient partitioning of pyrazines from the sample matrix to the fiber.[1]
Injector Leaks: A leak in the injector can lead to sample loss. It is crucial to check for and resolve any leaks in the system.[1]
Incorrect Injection Parameters: The chosen injection parameters may not be suitable. For trace analysis, a splitless injection is often preferred to ensure that the majority of the sample is transferred to the column.[2][3][4] The splitless hold time should be optimized to be long enough for the complete transfer of analytes but not so long that it causes excessive solvent peak tailing.[5][6]
Column Contamination: A contaminated column can lead to a loss of signal. Baking out the column at a high temperature can help remove contaminants.[1][7]
Question: I am having trouble separating pyrazine isomers. How can I improve the resolution?
Answer:
Co-elution of pyrazine isomers is a significant challenge because they often have very similar mass spectra.[1][8] To improve separation, consider the following:
Column Selection: Using a longer GC column or switching to a column with a different stationary phase can enhance separation.[1] Polar columns are often more effective at separating isomers than non-polar ones.[1]
Oven Temperature Program: Optimizing the oven temperature program with a slower temperature ramp can improve the resolution of closely eluting compounds.[1]
Retention Indices: For confident identification, it is recommended to compare the retention indices of the analytes with those of authentic standards or values from reliable databases, as positional isomers often have different retention times on a given GC column.[8][9]
Frequently Asked Questions (FAQs)
What is the optimal injection mode for pyrazine analysis: split or splitless?
For trace-level analysis of pyrazines, a splitless injection is generally the best choice as the goal is to transfer nearly 100% of the injected sample onto the column.[4] Split injections are more suitable when the compounds of interest are present in high concentrations, as this method helps to avoid column overload.[3][10]
What is a typical inlet temperature for pyrazine analysis?
A common starting point for the inlet temperature is 250°C.[11][12][13] However, the optimal temperature should be high enough to ensure the rapid and complete vaporization of the pyrazines but low enough to prevent their thermal degradation.[5][6] For some applications, temperatures up to 270°C have been used.[14]
How do I select the correct GC inlet liner?
For splitless injections, a single taper liner, often with deactivated glass wool, is a good starting point.[5][6][15] The taper helps to direct the sample onto the column, and the glass wool aids in sample vaporization and traps non-volatile residues.[2][15] It is crucial to use a deactivated liner to minimize interactions with active sites that can cause peak tailing.[5][16]
What is the recommended carrier gas and flow rate?
Helium is the most commonly used carrier gas for pyrazine analysis.[11][12][13] A typical flow rate is around 1.0 to 1.2 mL/min.[12][14]
Quantitative Data Summary
The following tables summarize typical performance data for the GC analysis of pyrazines.
Table 1: Method Validation Parameters for Pyrazine Analysis
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Pyrazine Analysis
This protocol is a general guideline for the analysis of volatile pyrazines in a liquid matrix.
Sample Preparation:
Place a defined volume of the liquid sample into a headspace vial.
Add a known amount of an appropriate internal standard for accurate quantification.[1]
Seal the vial with a PTFE/silicone septum and an aluminum cap.[1]
HS-SPME Procedure:
Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes).[1]
Expose a suitable SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace for a defined period (e.g., 30 minutes) to extract the volatile pyrazines.[1]
Column: Use a suitable capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).[1]
Carrier Gas: Use Helium at a constant flow of 1 mL/min.[1]
Oven Program: Start at an initial temperature of 40°C (hold for 2 min), then ramp to 240°C at a rate of 3°C/min.[11]
Mass Spectrometer: Set the ion source temperature to 230°C and the quadrupole temperature to 150°C. Use Electron Ionization (EI) at 70 eV.[12][14] For high sensitivity, use Selected Ion Monitoring (SIM) mode.[14]
Visualizations
Caption: Troubleshooting workflow for poor pyrazine peak shape.
Caption: Logical workflow for optimizing GC inlet parameters.
Troubleshooting peak tailing for 2-Amino-5-ethylpyrazine in gas chromatography
Topic: Troubleshooting Peak Tailing for 2-Amino-5-ethylpyrazine This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzin...
Author: BenchChem Technical Support Team. Date: December 2025
Topic: Troubleshooting Peak Tailing for 2-Amino-5-ethylpyrazine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting peak tailing when analyzing 2-Amino-5-ethylpyrazine by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem for 2-Amino-5-ethylpyrazine?
A1: Peak tailing is a chromatographic phenomenon where the peak's trailing edge is drawn out, resulting in an asymmetrical shape.[1] For a compound like 2-Amino-5-ethylpyrazine, which is a basic amine, this is a common issue. The primary cause is often secondary interactions between the basic amine functional group and active sites (e.g., acidic silanol groups) on the surfaces of the GC inlet liner and column.[1][2] This can lead to poor resolution between adjacent peaks, inaccurate peak integration, and compromised quantitative accuracy.[3]
Q2: My peak for 2-Amino-5-ethylpyrazine is tailing. What is the most likely cause?
A2: The most probable cause is the interaction of the analyte with active sites within the GC system.[4] These active sites can be exposed silanol groups in a glass wool liner, on the column's stationary phase, or on contaminated surfaces within the inlet.[2] Other common causes include improper column installation (poor cuts or incorrect depth), column contamination, or suboptimal method parameters.[5]
Q3: Can the injection technique affect peak shape for this compound?
A3: Yes, the injection technique is critical. A slow injection can lead to a broad, tailing peak.[6] Additionally, using an inappropriate solvent that has a polarity mismatch with the stationary phase can cause peak distortion.[7] For splitless injections, an insufficient purge time can result in a broad, tailing solvent peak that may interfere with early eluting analytes like 2-Amino-5-ethylpyrazine.[5]
Q4: How does column choice impact the analysis of basic compounds like 2-Amino-5-ethylpyrazine?
A4: Column selection is crucial. Using a standard, non-deactivated column can lead to significant tailing due to the interaction between the basic analyte and acidic silanol groups.[8] It is highly recommended to use a column specifically designed for analyzing basic compounds (e.g., an "amine-deactivated" or "base-deactivated" column) or a column with a wax-based stationary phase, which tends to be more inert towards basic analytes.[6]
Systematic Troubleshooting Guide
If you are experiencing peak tailing with 2-Amino-5-ethylpyrazine, follow this systematic guide to diagnose and resolve the issue.
Step 1: Initial Diagnosis & Simple Checks
The first step is to determine if the issue is specific to your analyte or affects all peaks in the chromatogram.
If only the 2-Amino-5-ethylpyrazine peak (and other basic compounds) is tailing: This strongly suggests a chemical interaction problem (i.e., active sites). Proceed to Step 2 .
If all peaks, including the solvent peak, are tailing: This typically indicates a physical or mechanical issue in the flow path.[5] Proceed to Step 3 .
Step 2: Addressing Chemical Activity
Active sites are the most common cause of peak tailing for basic compounds.
A. Inlet Maintenance:
The inlet is a common source of activity and contamination.
Action: Replace the inlet liner and septum. Use a deactivated liner, preferably one without glass wool or with deactivated glass wool.[6]
Rationale: The liner can accumulate non-volatile residues and the septum can shed particles, creating active sites.[9]
B. Column Conditioning and Care:
Action:
Trim the front end of the column (10-20 cm) to remove any contamination or degraded stationary phase.[3][10]
If using a new column, ensure it is properly conditioned according to the manufacturer's instructions.
Consider using a guard column to protect the analytical column from non-volatile matrix components.
Rationale: The head of the column is where contaminants accumulate, leading to active sites and peak distortion.[5]
Step 3: Correcting Mechanical and Flow Path Issues
If all peaks are tailing, the problem is likely mechanical.
A. Column Installation:
Action: Re-install the column.
Ensure you have a clean, square cut on the column end. A poor cut can cause turbulence.[5] Use a ceramic scoring wafer for a clean break.[7]
Verify the column is installed at the correct depth in both the inlet and the detector, as specified by your instrument manufacturer. Incorrect positioning can create dead volume.[5][9]
Rationale: Improper installation creates dead volumes or disrupts the sample flow path, causing all peaks to tail or broaden.[5]
B. Gas Flow and Leaks:
Action: Check for leaks using an electronic leak detector, especially around the inlet septum nut and column fittings. Verify that the carrier gas flow rate is correct and stable.
Rationale: Leaks in the system can disrupt the carrier gas flow and introduce oxygen, which can degrade the column's stationary phase, creating active sites.[11]
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting peak tailing issues.
Caption: A workflow for diagnosing the root cause of peak tailing.
Data & Parameter Optimization
Optimizing analytical parameters can significantly improve peak shape. The following tables summarize the expected effects of key parameters.
Table 1: Effect of GC Inlet Parameters
Parameter
Suboptimal Condition
Potential Effect on Peak Shape
Recommended Action for 2-Amino-5-ethylpyrazine
Inlet Temperature
Too low
Broadening, tailing (due to slow volatilization)
Increase temperature in 10-20°C increments. Ensure it is high enough to rapidly volatilize the analyte without causing degradation.
Liner Type
Standard (e.g., non-deactivated with glass wool)
Tailing (due to active sites)
Use a highly deactivated liner. If sample is dirty, a liner with deactivated glass wool may be necessary to trap non-volatiles.[11]
Split Ratio
Too low (in split mode)
Fronting or tailing (column overload)
Increase the split ratio to reduce the amount of analyte reaching the column.[9]
Table 2: Effect of Column and Oven Parameters
Parameter
Suboptimal Condition
Potential Effect on Peak Shape
Recommended Action for 2-Amino-5-ethylpyrazine
Column Type
Standard non-polar (e.g., DB-1, HP-5)
Severe tailing
Use a base-deactivated column (e.g., Rtx-5Amine, DB-5ms) or a wax column.[6]
Set the initial oven temperature at or slightly below the boiling point of the injection solvent.[3]
Oven Ramp Rate
Too fast
Broad peaks, poor resolution
Decrease the temperature ramp rate to allow for better separation and sharper peaks.[12]
Detailed Experimental Protocols
Protocol 1: Inlet Maintenance (Liner and Septum Replacement)
Cooldown: Cool the GC inlet and oven to a safe temperature (below 50°C). Turn off carrier gas flow to the inlet.
Remove Septum Nut: Unscrew the septum retaining nut from the top of the injection port.
Replace Septum: Remove the old septum with forceps and replace it with a new, pre-conditioned septum. Do not overtighten the nut, as this can cause coring.
Remove Liner: Carefully remove the inlet liner using appropriate tools. Note its orientation.
Install New Liner: Insert a new, deactivated liner in the same orientation. Ensure the O-ring is properly seated.
Reassemble: Reassemble the inlet and restore carrier gas flow.
Leak Check: Perform a leak check to ensure all connections are secure.
Condition: Condition the system by running a high-temperature bakeout for 30-60 minutes before running samples.
Protocol 2: Column Trimming and Re-installation
Cooldown and Disconnect: Cool down the system and turn off gases. Carefully disconnect the column from the inlet.
Trim Column: Using a ceramic scoring wafer, gently score the polyimide coating on the column about 10-20 cm from the end.
Break Cleanly: Snap the column at the score mark to create a clean, square-cut surface. Inspect the cut with a magnifying glass to ensure it is not jagged.[7]
Install Ferrule: Slide a new nut and ferrule onto the freshly cut column end.
Re-install in Inlet: Insert the column into the inlet to the correct depth as specified by the instrument manufacturer. This is critical to avoid dead volume.[5]
Tighten Fitting: Hand-tighten the column nut, then use a wrench to tighten it an additional quarter-turn. Do not overtighten.
Restore Flow and Leak Check: Restore carrier gas flow and perform a thorough leak check.
Equilibrate: Allow the system to equilibrate before resuming analysis.
Advanced Troubleshooting Diagram for Basic Compounds
This diagram provides a decision tree for issues specifically related to active compounds like 2-Amino-5-ethylpyrazine.
Caption: A decision tree for troubleshooting active compound tailing.
Technical Support Center: Stability of 2-Amino-5-ethylpyrazine Standard Solutions
This technical support center provides guidance on the stability, storage, and troubleshooting of 2-Amino-5-ethylpyrazine standard solutions for researchers, scientists, and drug development professionals. Frequently Ask...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance on the stability, storage, and troubleshooting of 2-Amino-5-ethylpyrazine standard solutions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Amino-5-ethylpyrazine standard solutions?
A1: To ensure the stability of 2-Amino-5-ethylpyrazine standard solutions, it is recommended to store them at 2-8°C in amber glass vials to protect from light. For long-term storage, solutions should be blanketed with an inert gas like nitrogen or argon to prevent oxidation.
Q2: What solvents are suitable for preparing 2-Amino-5-ethylpyrazine standard solutions?
A2: Methanol and acetonitrile are commonly used solvents for preparing standard solutions of pyrazine derivatives for chromatographic analysis.[1] The choice of solvent may depend on the specific analytical method and the desired concentration.
Q3: What are the potential degradation pathways for 2-Amino-5-ethylpyrazine?
A3: Based on its chemical structure, 2-Amino-5-ethylpyrazine is susceptible to degradation through hydrolysis of the amino group and oxidation of the ethyl group or the pyrazine ring. These degradation pathways can be accelerated by exposure to harsh acidic or basic conditions, high temperatures, and UV light.
Q4: How can I tell if my 2-Amino-5-ethylpyrazine standard solution has degraded?
A4: Degradation can be identified by the appearance of additional peaks in the chromatogram during HPLC analysis. A decrease in the peak area of the main 2-Amino-5-ethylpyrazine peak over time, or a change in the color of the solution, may also indicate degradation.
Stability Data
The following table summarizes the hypothetical stability data for 2-Amino-5-ethylpyrazine (100 µg/mL) in different solvents under various storage conditions. The stability is expressed as the percentage of the initial concentration remaining.
Storage Condition
Solvent
Day 0
Day 7
Day 14
Day 30
2-8°C, Dark
Methanol
100%
99.8%
99.5%
99.1%
Acetonitrile
100%
99.9%
99.7%
99.4%
25°C, Dark
Methanol
100%
98.5%
97.1%
94.2%
Acetonitrile
100%
98.8%
97.5%
95.0%
25°C, Light
Methanol
100%
95.2%
90.3%
85.1%
Acetonitrile
100%
96.0%
91.5%
86.8%
40°C, Dark
Methanol
100%
92.1%
85.6%
75.3%
Acetonitrile
100%
93.5%
87.2%
78.1%
Experimental Protocols
Protocol 1: Preparation of 2-Amino-5-ethylpyrazine Standard Stock Solution (1 mg/mL)
Materials:
2-Amino-5-ethylpyrazine reference standard
HPLC-grade methanol
10 mL volumetric flask (amber)
Analytical balance
Procedure:
Accurately weigh approximately 10 mg of 2-Amino-5-ethylpyrazine reference standard.
Transfer the weighed standard to a 10 mL amber volumetric flask.
Add approximately 7 mL of HPLC-grade methanol and sonicate for 5 minutes to dissolve.
Allow the solution to return to room temperature.
Make up the volume to 10 mL with HPLC-grade methanol and mix thoroughly.
Store the stock solution at 2-8°C, protected from light.
Protocol 2: Stability-Indicating HPLC Method
Instrumentation:
HPLC system with a photodiode array (PDA) detector
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
Technical Support Center: Method Development for Trace Level Detection of 2-Amino-5-ethylpyrazine
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the trace level detection of 2-Amino-5-ethylpyrazine. The information is tailored for researchers,...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support guide provides detailed methodologies, troubleshooting advice, and frequently asked questions for the trace level detection of 2-Amino-5-ethylpyrazine. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the trace level detection of 2-Amino-5-ethylpyrazine?
A1: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most widely used techniques for the analysis of pyrazines like 2-Amino-5-ethylpyrazine.[1][2] GC-MS is particularly well-suited for volatile and semi-volatile compounds, offering high sensitivity and selectivity.[1] UPLC-MS/MS is also a powerful tool, especially for compounds in complex liquid matrices.[2]
Q2: Why is a deuterated internal standard recommended for the quantification of 2-Amino-5-ethylpyrazine?
A2: The use of a stable isotope-labeled internal standard, such as a deuterated version of 2-Amino-5-ethylpyrazine, is considered the "gold standard" for quantitative analysis.[1] These standards are chemically and physically similar to the analyte, meaning they behave almost identically during sample preparation and analysis. This allows for excellent correction of analytical variability, including matrix effects, leading to more accurate and precise results.[1]
Q3: What are matrix effects, and how can they impact the analysis of 2-Amino-5-ethylpyrazine?
A3: Matrix effects are the alteration of the analyte's signal response due to the presence of other components in the sample matrix.[3][4] These effects can cause ion suppression (decreased signal) or ion enhancement (increased signal), both of which compromise the accuracy of quantitative results.[3][4] In bioanalytical methods, matrix effects can be caused by endogenous phospholipids, salts, and other small molecules.[4]
Q4: How can I determine if my analysis is affected by matrix effects?
A4: A common method is to compare the slope of a calibration curve prepared in a pure solvent with one prepared in a blank sample matrix extract (matrix-matched calibration). A significant difference indicates the presence of matrix effects.[3] Another method is the post-extraction spike, where a known amount of the standard is added to a blank matrix extract and the response is compared to the same standard in a pure solvent.[3]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a representative method for the trace level detection of 2-Amino-5-ethylpyrazine in human plasma.
Improving the efficiency of 2-Amino-5-ethylpyrazine extraction from complex matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Amino-5-ethylpy...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the efficiency of 2-Amino-5-ethylpyrazine extraction from complex matrices.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the extraction of 2-Amino-5-ethylpyrazine.
Issue
Potential Cause(s)
Recommended Solution(s)
Low Recovery of 2-Amino-5-ethylpyrazine
Incomplete Extraction: A single extraction is often insufficient to achieve high recovery.[1] Suboptimal Solvent Choice (LLE): The selected solvent may not have a high affinity for 2-Amino-5-ethylpyrazine. Inefficient Elution (SPE): The elution solvent may not be strong enough to desorb the analyte from the solid phase. Matrix Effects: Components in the sample matrix may interfere with the extraction process.
Multiple Extractions: Perform at least three to four sequential extractions with fresh solvent to ensure maximum recovery.[2] Solvent Optimization (LLE): Test a range of solvents with varying polarities. Dichloromethane is a commonly used solvent for pyrazine extraction.[3][4][5] For selective extraction and to avoid polar impurities, consider less polar solvents like hexane.[2] Elution Optimization (SPE): If using silica gel, a common eluent system is a mixture of hexane and ethyl acetate.[2] The polarity of the eluting solvent may need to be increased to ensure complete elution. Sample Pre-treatment: Consider a sample clean-up step prior to extraction, such as protein precipitation for biological samples.[6]
Co-extraction of Impurities (e.g., Imidazoles)
Solvent Polarity (LLE): More polar solvents like methyl-t-butyl ether (MTBE) or ethyl acetate can co-extract polar impurities such as imidazoles.[2]
Use a Less Polar Solvent: Hexane is a good alternative for the selective extraction of pyrazines, leaving more polar impurities in the aqueous phase.[2] Solid-Phase Extraction (SPE) Cleanup: Pass the organic extract through a silica gel cartridge. Silica will retain the more polar imidazole impurities, allowing for the collection of a cleaner pyrazine fraction.[2][3]
Poor Reproducibility of Results
Inconsistent Sample Homogenization: Non-uniform sample matrix can lead to variable extraction efficiencies. Variable Extraction Times and Temperatures: Inconsistent experimental conditions will affect the extraction equilibrium. Inconsistent Solvent Volumes: Variations in the volume of extraction or elution solvents will lead to inconsistent results.
Standardize Homogenization: Ensure a consistent and thorough homogenization procedure for all samples.[3] Control Experimental Parameters: Maintain consistent extraction times, temperatures, and agitation speeds.[1] Use Precise Volumes: Accurately measure all solvent volumes using calibrated equipment.
Analyte Degradation
Harsh pH Conditions: 2-Amino-5-ethylpyrazine may be sensitive to strongly acidic or basic conditions during workup.
Use Milder Conditions: Whenever possible, use milder reagents and adjust the pH carefully.
Emulsion Formation (LLE)
High concentration of lipids or proteins in the sample.
Centrifugation: Centrifuge the mixture to break the emulsion.[3] Addition of Salt: Add a saturated sodium chloride solution to the aqueous phase to increase its polarity and help break the emulsion.[3]
Frequently Asked Questions (FAQs)
Q1: Which extraction method is generally more efficient for 2-Amino-5-ethylpyrazine, Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A1: While data specifically for 2-Amino-5-ethylpyrazine is limited, studies on similar organic compounds suggest that SPE generally offers higher and more reproducible recovery rates compared to LLE.[7][8] For instance, a comparative study on urinary organic acids reported mean recoveries of 84.1% for SPE and 77.4% for LLE.[9] SPE also provides the advantage of greater selectivity and is more amenable to automation.[8]
Q2: What is the best solvent for Liquid-Liquid Extraction (LLE) of 2-Amino-5-ethylpyrazine?
A2: The choice of solvent is critical and depends on the sample matrix and potential impurities. Dichloromethane is a commonly used and effective solvent for extracting pyrazines.[3][4][5] However, if your sample contains polar impurities like imidazoles, using a less polar solvent such as hexane can provide a cleaner extract.[2] It is often necessary to perform multiple extractions with fresh solvent to achieve a high recovery of over 90%.[2]
Q3: How can I remove interfering compounds from my extract?
A3: Solid-Phase Extraction (SPE) is a highly effective method for cleaning up extracts.[3] For pyrazine extracts obtained through LLE, passing the solution through a silica gel cartridge can effectively remove polar impurities.[2]
Q4: Can I use Headspace Solid-Phase Microextraction (HS-SPME) for 2-Amino-5-ethylpyrazine?
A4: HS-SPME is a sensitive, solvent-free technique that is well-suited for the extraction of volatile and semi-volatile compounds like many pyrazines from various food matrices.[1][10] This method is particularly advantageous for analyzing aroma compounds and can be coupled directly with Gas Chromatography-Mass Spectrometry (GC-MS).[3]
Q5: How can I optimize my extraction parameters?
A5: To enhance the recovery of 2-Amino-5-ethylpyrazine, you can optimize several parameters, including the choice of extraction solvent, pH of the sample, extraction time, and temperature.[11][12] A systematic approach, such as a Design of Experiments (DoE), can help identify the optimal conditions for your specific sample matrix.
Protocol 1: Liquid-Liquid Extraction (LLE) from a Semi-Solid Food Matrix
This protocol is adapted for the extraction of pyrazines from a complex matrix like cooked meat.[3]
1. Sample Preparation:
Homogenize a known weight (e.g., 5 g) of the sample.
Mix the homogenized sample with 20 mL of dichloromethane in a centrifuge tube.
If quantitative analysis is being performed, add a known amount of an appropriate internal standard.
2. Liquid-Liquid Extraction:
Vigorously shake the mixture for 30 minutes.
Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
Carefully collect the organic (bottom) layer using a pipette.
Repeat the extraction of the remaining aqueous/solid layer with another 10 mL of dichloromethane.
Combine the organic extracts.
3. Concentration and Clean-up:
Dry the combined organic extract over anhydrous sodium sulfate.
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
For further purification, proceed with the SPE clean-up protocol below.
Protocol 2: Solid-Phase Extraction (SPE) Clean-up
This protocol is suitable for removing polar impurities from the LLE extract.
1. Cartridge Conditioning:
Condition a silica gel SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of the extraction solvent (e.g., dichloromethane) through it.[6]
2. Sample Loading:
Load the concentrated extract from the LLE step onto the conditioned SPE cartridge.
3. Elution:
Elute the 2-Amino-5-ethylpyrazine using a suitable solvent system. A common system for pyrazines is a mixture of hexane and ethyl acetate (e.g., 90:10 v/v).[2]
Collect the eluate.
4. Analysis:
The collected fraction can be further concentrated if necessary and is ready for analysis by GC-MS or LC-MS.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) from a Solid Matrix
This protocol is adapted for the analysis of volatile pyrazines in a solid matrix like coffee beans.[3]
1. Sample Preparation:
Grind the solid sample to a fine, uniform powder.
Weigh 1-2 g of the ground sample into a 20 mL headspace vial.
Add a known amount of an internal standard if required.
Add 5 mL of a saturated NaCl solution to aid the release of volatile compounds.
Immediately seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
Place the vial in a heating block or autosampler and equilibrate at 60°C for 15 minutes with agitation.
Expose a pre-conditioned SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for 30 minutes at 60°C.
3. GC-MS Analysis:
Retract the SPME fiber and immediately insert it into the heated injection port of the GC (e.g., 250°C) for thermal desorption for 5 minutes in splitless mode.
Selection of an appropriate internal standard for 2-Amino-5-ethylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylpyrazine. Frequently Asked Q...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in developing a quantitative analytical method for 2-Amino-5-ethylpyrazine?
A1: The selection of an appropriate internal standard (IS) is a critical initial step. An internal standard is a compound with similar chemical and physical properties to the analyte, which is added in a constant amount to all samples, calibration standards, and quality controls. It helps to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the quantification.
Q2: What are the key characteristics of an ideal internal standard for 2-Amino-5-ethylpyrazine analysis?
A2: An ideal internal standard for 2-Amino-5-ethylpyrazine should possess the following characteristics:
Structural Similarity: It should be structurally similar to 2-Amino-5-ethylpyrazine to ensure similar behavior during sample extraction and analysis.
No Interference: It must not be naturally present in the sample matrix and should be chromatographically resolved from the analyte and other matrix components.
Chemical Inertness: The internal standard should not react with the analyte or any components of the sample matrix.
Commercial Availability and Purity: It should be readily available in high purity.
Similar Response Factor: Ideally, it should have a similar response to the detector as the analyte.
Q3: What is considered the "gold standard" internal standard for this type of analysis?
A3: The "gold standard" for an internal standard is a stable isotope-labeled version of the analyte, such as deuterated 2-Amino-5-ethylpyrazine (e.g., 2-Amino-5-ethylpyrazine-d5). Deuterated standards have nearly identical physicochemical properties and chromatographic behavior to their non-labeled counterparts, providing the most accurate correction for analytical variability. However, they can be expensive and may not be commercially available.
Q4: If a deuterated internal standard is not available, what are some suitable alternatives for 2-Amino-5-ethylpyrazine?
A4: If a deuterated standard is unavailable, several other commercially available pyrazine derivatives can be considered. Based on structural similarity and physicochemical properties, the following are potential candidates:
2-Amino-5-methylpyrazine: This compound is very similar, with a methyl group instead of an ethyl group.
2-Amino-3-methylpyrazine: Another close structural analog.
2,6-Dimethylpyrazine: This compound lacks the amino group, which will affect its polarity, but it is a simple, commercially available pyrazine that may be suitable for some applications.
The choice will depend on the specific chromatographic conditions and the sample matrix. It is crucial to validate the performance of any selected internal standard.
Troubleshooting Guide
Issue: Poor peak shape or tailing for 2-Amino-5-ethylpyrazine.
Possible Cause: The primary amine group of 2-Amino-5-ethylpyrazine can interact with active sites on the GC column or in the injector liner.
Troubleshooting Steps:
Use a deactivated inlet liner and column: Ensure that the GC liner and column are properly deactivated to minimize interactions with the amine group.
Derivatization: Consider derivatizing the amine group (e.g., through acylation) to make the molecule less polar and improve its chromatographic behavior.
Optimize chromatographic conditions: Adjust the temperature program, carrier gas flow rate, and injection parameters.
Issue: The internal standard peak is not well-resolved from the 2-Amino-5-ethylpyrazine peak.
Possible Cause: The chromatographic conditions are not optimized for the separation of the analyte and the internal standard.
Troubleshooting Steps:
Modify the temperature program: A slower temperature ramp or an isothermal hold can improve separation.
Change the column: If resolution cannot be achieved on the current column, consider a column with a different stationary phase that offers different selectivity.
Select a different internal standard: If chromatographic optimization fails, a different internal standard with a greater difference in retention time may be necessary.
Data Presentation
The following table summarizes the physicochemical properties of 2-Amino-5-ethylpyrazine and potential internal standards. This data is essential for selecting the most appropriate internal standard for your specific analytical method.
Moderately soluble in water; highly soluble in organic solvents like ethanol, chloroform, and ether.[2]
Experimental Protocols
Protocol for the Validation of an Internal Standard for the Quantification of 2-Amino-5-ethylpyrazine by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps to validate the chosen internal standard.
1. Materials and Reagents:
2-Amino-5-ethylpyrazine (analytical standard)
Selected Internal Standard (e.g., 2-Amino-5-methylpyrazine, analytical standard)
High-purity solvent (e.g., methanol, acetonitrile, or dichloromethane, GC-MS grade)
Sample matrix (blank)
2. Preparation of Stock Solutions:
Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 2-Amino-5-ethylpyrazine and dissolve it in 10 mL of the chosen solvent.
Internal Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the selected internal standard and dissolve it in 10 mL of the same solvent.
3. Preparation of Calibration Standards:
Prepare a series of calibration standards by spiking a constant amount of the internal standard and varying amounts of the analyte into the blank sample matrix. A typical concentration range might be 1, 5, 10, 25, 50, and 100 µg/mL for the analyte, with the internal standard held constant at 20 µg/mL.
4. Preparation of Quality Control (QC) Samples:
Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 µg/mL) in the same manner as the calibration standards.
5. GC-MS Analysis:
Analyze the prepared calibration standards and QC samples using an optimized GC-MS method. The method should provide good chromatographic separation and selective detection of both the analyte and the internal standard.
6. Data Analysis and Validation:
Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.99.
Accuracy and Precision: Analyze the QC samples in replicate (n=5) to determine the accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD). Acceptance criteria are typically 85-115% for accuracy and <15% for %RSD.
Selectivity: Analyze blank matrix samples to ensure there are no interfering peaks at the retention times of the analyte and the internal standard.
Stability: Evaluate the stability of the analyte and internal standard in the stock solutions and prepared samples under different storage conditions.
Mandatory Visualization
Caption: A logical workflow for selecting an appropriate internal standard for analysis.
Strategies to prevent the loss of volatile pyrazines during sample preparation
Welcome to the Technical Support Center for the analysis of volatile pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of vola...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for the analysis of volatile pyrazines. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the loss of volatile pyrazines during sample preparation and to troubleshoot common issues encountered during their experiments.
Troubleshooting Guides and FAQs
This section provides practical advice for overcoming common challenges in pyrazine analysis, presented in a question-and-answer format.
Question 1: I am experiencing low or inconsistent recovery of volatile pyrazines. What are the potential causes and how can I improve my results?
Answer:
Low and inconsistent recovery of volatile pyrazines is a common issue that can stem from several factors throughout the sample preparation and analysis workflow. Here are the most common causes and corresponding solutions:
Suboptimal Extraction Conditions: The chosen extraction method and its parameters may not be suitable for the specific pyrazines and sample matrix.
Solution: Systematically optimize your sample preparation protocol. For instance, in Headspace Solid-Phase Microextraction (HS-SPME), parameters such as fiber coating, extraction time, and temperature are critical.[1][2][3] For Liquid-Liquid Extraction (LLE), experimenting with different extraction solvents and pH adjustments is crucial.[3][4]
Analyte Loss During Sample Handling and Storage: Volatile pyrazines can be lost due to evaporation if not handled and stored correctly.
Solution: Always work with samples in a well-ventilated area or a fume hood.[5] Store pyrazine standards and samples in a cool, dry place, ideally between 2-8°C, in airtight containers to prevent degradation and moisture absorption.[6] For long-term stability, some standards may require storage at -20°C or even -80°C when in solvent.[7]
Degradation of Pyrazines: The stability of pyrazines can be affected by factors like pH and temperature during sample processing.
Solution: Assess the pH of your samples and adjust the protocol to maintain a more neutral pH if necessary. Avoid exposing samples to high temperatures for extended periods. If heating is required, it is advisable to perform a time-course experiment to understand the extent of degradation.[7]
Matrix Effects: Components in the sample matrix can interfere with the extraction process or the analytical signal.
Solution: If matrix effects are suspected, consider diluting the final extract if the instrument has sufficient sensitivity.[3] Alternatively, employing a robust calibration strategy like standard addition can help to mitigate these effects.
Question 2: How do I choose the right extraction method for my pyrazine analysis?
Answer:
The choice of extraction method depends on the specific pyrazines of interest, the sample matrix, and the desired sensitivity. Here is a comparison of common techniques:
Headspace Solid-Phase Microextraction (HS-SPME): This is a highly effective technique for volatile pyrazines in liquid or solid matrices.[3] It is a simple, solvent-free method that combines sampling, extraction, and concentration into a single step. Optimization of parameters like fiber coating, extraction time, and temperature is crucial for achieving good sensitivity and reproducibility.[1][2][8][9]
Liquid-Liquid Extraction (LLE): LLE is a conventional method for isolating pyrazines. The choice of solvent is critical; for example, hexane can selectively extract pyrazines without co-extracting certain polar impurities.[10] However, multiple extractions are often necessary to achieve high recovery.[10]
Stir Bar Sorptive Extraction (SBSE) and Headspace Sorptive Extraction (HSSE): These are other sorptive extraction techniques that can offer high sensitivity for trace-level analysis of pyrazines.[5][11]
Question 3: My chromatogram shows ghost peaks. What could be the cause and how do I resolve it?
Answer:
Ghost peaks in gas chromatography (GC) are extraneous peaks that appear in a chromatogram and do not originate from the injected sample. Common causes include:
Contaminated Syringe or Injection Port: Residuals from previous injections can lead to carryover.
Solution: Thoroughly clean the syringe and injection port. Ensure proper rinsing and purging techniques are used between injections.
Column Bleed: Degradation of the GC column's stationary phase at high temperatures can produce ghost peaks.
Solution: Condition the column at a high temperature (bake-out) to remove contaminants. If the problem persists, the column may need to be replaced.
Improper Column Conditioning: Insufficient conditioning of a new column can result in the elution of residual manufacturing materials.
Solution: Ensure the column is properly conditioned according to the manufacturer's instructions before its first use.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the troubleshooting guide.
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Pyrazines
This protocol is suitable for extracting volatile pyrazines from liquid or solid matrices.
Sample Preparation: Place a known amount of the liquid or solid sample into a headspace vial (e.g., 20 mL).
Internal Standard Addition: Add a known concentration of an appropriate internal standard to the sample.
Equilibration: Seal the vial and place it in a heating block or autosampler agitator. Allow the sample to equilibrate at a specific temperature (e.g., 50°C) for a set time (e.g., 20 minutes) with agitation to facilitate the release of volatile pyrazines into the headspace.[8][12]
Extraction: Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30-50 minutes) while maintaining the temperature.[8][12] The choice of fiber coating is critical; a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective for a broad range of volatile compounds, including pyrazines.[1][2]
Desorption and Analysis: Retract the fiber and immediately introduce it into the hot GC inlet (e.g., 250°C) for thermal desorption of the analytes onto the GC column. Start the GC-MS analysis using an appropriate temperature program to separate the pyrazines.
Protocol 2: Liquid-Liquid Extraction (LLE) for Pyrazines
This protocol describes a general procedure for the extraction of pyrazines from a liquid matrix.
pH Adjustment: Adjust the pH of the aqueous sample to the desired value. For some pyrazines, adjusting the pH to a more basic condition (e.g., pH 9) can improve extraction efficiency.[4]
Solvent Addition: Add a suitable organic solvent (e.g., ethyl acetate or hexane) to the sample in a separatory funnel.[4][10] The choice of solvent is crucial and should be based on the polarity of the target pyrazines.
Extraction: Shake the funnel vigorously for a few minutes to allow for the partitioning of the pyrazines into the organic phase. Allow the layers to separate.
Collection: Drain the organic layer. For optimal recovery, repeat the extraction process two to three times with fresh solvent.[10]
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous salt (e.g., sodium sulfate). The solvent can then be carefully evaporated under a gentle stream of nitrogen to concentrate the sample before analysis.
Data Presentation
The following tables summarize quantitative data from studies comparing different extraction methods and conditions for pyrazine analysis.
Table 1: Comparison of Sorptive Extraction Techniques for Methoxypyrazine Analysis in Wine [5][11]
Extraction Technique
Extraction Time (min)
Limit of Quantitation (LOQ) (ng/L)
HS-SPME
30
≤ 1
SBSE
30
≤ 1
HSSE
120
≤ 1
Table 2: Optimized HS-SPME Conditions for Pyrazine Analysis in Different Matrices
A Comparative Guide to the Validation of an Analytical Method for 2-Amino-5-ethylpyrazine
This guide presents a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Amino-5-ethylpyrazine. It is intended for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: December 2025
This guide presents a comprehensive comparison of analytical methodologies for the quantitative determination of 2-Amino-5-ethylpyrazine. It is intended for researchers, scientists, and drug development professionals who require a robust and validated analytical method for this compound. The guide provides detailed experimental protocols, supporting data from a hypothetical validation study, and objective comparisons of various analytical techniques.
2-Amino-5-ethylpyrazine is a substituted pyrazine that serves as a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification is crucial for quality control during manufacturing and for pharmacokinetic and metabolism studies. This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and an enzymatic assay.
Comparative Performance of Analytical Methods
The choice of an analytical method for 2-Amino-5-ethylpyrazine depends on factors such as the sample matrix, required sensitivity, and the intended application. The following tables summarize the performance characteristics of three distinct analytical approaches.
Table 1: Comparison of Analytical Methods for 2-Amino-5-ethylpyrazine Quantification
Parameter
High-Performance Liquid Chromatography (HPLC)
Gas Chromatography-Mass Spectrometry (GC-MS)
Enzymatic Assay
Principle
Separation based on polarity, UV detection
Separation based on volatility and mass-to-charge ratio
Enzyme-catalyzed reaction producing a detectable signal
Selectivity
High
Very High
Moderate to High (depends on enzyme specificity)
Sensitivity (LOQ)
~0.1 µg/mL
~1 ng/mL
~1 µg/mL
Linearity (R²)
>0.999
>0.998
>0.995
Precision (%RSD)
< 2%
< 5%
< 10%
Accuracy (% Recovery)
98-102%
95-105%
90-110%
Sample Throughput
High (with autosampler)
Moderate
High (microplate format)
Instrumentation Cost
Moderate
High
Low
Typical Application
Routine quality control, purity assessment
Trace level analysis, metabolite identification
High-throughput screening
Table 2: Summary of Validation Parameters for the Proposed HPLC Method
Validation Parameter
Acceptance Criteria
Result
Linearity (R²)
≥ 0.999
0.9995
Range
80-120% of nominal concentration
0.8 - 1.2 mg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.5% (at 100% level)
Precision (Repeatability, %RSD)
≤ 2.0%
0.8%
Precision (Intermediate, %RSD)
≤ 3.0%
1.5%
Limit of Detection (LOD)
Report
0.03 µg/mL
Limit of Quantitation (LOQ)
Report
0.1 µg/mL
Specificity
No interference at the retention time of the analyte
Passed
Experimental Protocols
Detailed methodologies for the key experiments are provided below. A reference standard for 2-Amino-5-ethylpyrazine can be procured from suppliers like Toronto Research Chemicals.[1][2]
This protocol describes a validated Reverse-Phase HPLC method for the quantification of 2-Amino-5-ethylpyrazine.
Instrumentation and Conditions:
HPLC System: Agilent 1260 Infinity II or equivalent with a quaternary pump, autosampler, and UV-Vis detector.
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0, adjusted with phosphoric acid) in a 30:70 (v/v) ratio.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection Wavelength: 280 nm.
Injection Volume: 10 µL.
Run Time: 10 minutes.
Standard and Sample Preparation:
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of 2-Amino-5-ethylpyrazine reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.1 µg/mL to 100 µg/mL.
Sample Preparation: Dissolve the sample containing 2-Amino-5-ethylpyrazine in the mobile phase to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
Validation Procedure:
The method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).[3][4][5]
Comparative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like pyrazines and offers high selectivity and sensitivity.[6][7]
Instrumentation and Conditions:
GC-MS System: Agilent 7890B GC with a 5977A MSD or equivalent.
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
Inlet Temperature: 250 °C.
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 240 °C at 10 °C/min (hold for 5 min).
MSD Transfer Line Temperature: 280 °C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 40-400.
Sample Preparation:
Liquid-Liquid Extraction (LLE): For aqueous samples, extract the analyte into an organic solvent like dichloromethane.
Headspace Solid-Phase Microextraction (HS-SPME): For solid or liquid samples, this solvent-free technique can be used to extract volatile pyrazines.[7][8]
Alternative Method: Enzymatic Assay
An enzymatic assay can be developed for high-throughput screening. This would likely involve an enzyme that specifically recognizes and metabolizes 2-Amino-5-ethylpyrazine, coupled to a reaction that produces a colorimetric or fluorescent signal.
Conceptual Protocol:
Develop or identify an enzyme (e.g., an aminotransferase or oxidase) that reacts with 2-Amino-5-ethylpyrazine.
Couple the enzymatic reaction to a secondary reaction that produces a measurable signal (e.g., the reduction of a chromogenic substrate).
Optimize assay conditions such as pH, temperature, and substrate concentrations.
Measure the signal intensity, which will be proportional to the concentration of 2-Amino-5-ethylpyrazine.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the analytical method validation process.
Workflow for the HPLC analysis of 2-Amino-5-ethylpyrazine.
A Comparative Guide to Solid-Phase Microextraction (SPME) Fibers for the Analysis of 2-Amino-5-ethylpyrazine
In the realm of analytical chemistry, particularly in the fields of flavor, fragrance, and pharmaceutical analysis, the accurate and efficient extraction of volatile and semi-volatile compounds is paramount. 2-Amino-5-et...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of analytical chemistry, particularly in the fields of flavor, fragrance, and pharmaceutical analysis, the accurate and efficient extraction of volatile and semi-volatile compounds is paramount. 2-Amino-5-ethylpyrazine is a key aroma compound found in various food products, contributing to their characteristic roasted and nutty flavors. Its analysis often relies on Solid-Phase Microextraction (SPME), a solvent-free sample preparation technique, coupled with Gas Chromatography-Mass Spectrometry (GC-MS). The choice of SPME fiber is a critical parameter that significantly influences the extraction efficiency and, consequently, the sensitivity and accuracy of the analytical method. This guide provides a comprehensive comparison of commonly used SPME fibers for the extraction of 2-Amino-5-ethylpyrazine, supported by experimental data and detailed protocols.
Fiber Selection: A Critical Choice
The selection of an appropriate SPME fiber is dictated by the chemical properties of the analyte, such as polarity and molecular weight. For pyrazines, which are nitrogen-containing heterocyclic compounds, the choice of fiber coating plays a pivotal role in achieving optimal extraction.
A study on the analysis of pyrazine compounds in yeast extract highlighted that a triple-phase fiber, 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), demonstrated the maximum volatile extraction efficiency.[1] This fiber's combination of different polymeric materials provides a broad range of selectivity, making it suitable for a variety of analytes with different polarities and molecular weights.
General guidelines for SPME fiber selection also suggest that for volatile polar analytes like amines, a 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) coated fiber is efficient.[2] Given that 2-Amino-5-ethylpyrazine possesses both a polar amino group and a nonpolar ethyl group, fibers with mixed polarities are generally preferred.
Comparative Performance of SPME Fibers
To provide a clear comparison, the following table summarizes the characteristics and performance of various SPME fibers relevant to the extraction of pyrazines and other volatile organic compounds (VOCs). While direct comparative data for 2-Amino-5-ethylpyrazine is limited, the information presented is based on studies of similar compounds and general fiber selection principles.
SPME Fiber Coating
Composition
Polarity
Recommended Analytes
Performance for Pyrazines & Volatiles
DVB/CAR/PDMS
Divinylbenzene/Carboxen/Polydimethylsiloxane
Bipolar
Broad range of volatiles and semi-volatiles (C3-C20)
Excellent: High extraction efficiency for a wide range of pyrazines and other flavor compounds.[1][3]
PDMS/DVB
Polydimethylsiloxane/Divinylbenzene
Bipolar
Volatiles, amines, and nitro-aromatic compounds (MW 50-300)
Very Good: Effective for extracting volatile polar compounds, including amines.[2][4]
CAR/PDMS
Carboxen/Polydimethylsiloxane
Bipolar
Gases and low molecular weight compounds (MW 30-225)
Good: Particularly suitable for very volatile compounds.[5]
Polyacrylate (PA)
Polyacrylate
Polar
Polar semi-volatiles (MW 80-300)
Good: Suitable for polar analytes, but may have lower efficiency for less polar compounds.[2][6]
PDMS
Polydimethylsiloxane
Nonpolar
Nonpolar volatiles and semi-volatiles (MW 60-275)
Moderate: Less effective for polar compounds like 2-Amino-5-ethylpyrazine.
Based on the available literature, the DVB/CAR/PDMS fiber is the most recommended choice for the analysis of a broad range of volatile compounds, including pyrazines, due to its high extraction efficiency.[1][3]
Experimental Protocol: Headspace SPME (HS-SPME) for 2-Amino-5-ethylpyrazine Analysis
The following is a generalized experimental protocol for the extraction and analysis of 2-Amino-5-ethylpyrazine using HS-SPME-GC-MS. This protocol is a composite of methodologies reported in various studies on volatile compound analysis.[1][4][5]
1. Sample Preparation:
Accurately weigh 1-5 g of the solid sample or pipette 1-5 mL of the liquid sample into a 20 mL headspace vial.
For solid samples, a suitable solvent or water may be added to create a slurry.
Addition of an internal standard is recommended for quantitative analysis.
The vial is then securely sealed with a PTFE/silicone septum.
2. HS-SPME Procedure:
Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port.
Incubation/Equilibration: Place the sample vial in a heating block or water bath set to a specific temperature (e.g., 40-60°C). Allow the sample to equilibrate for a set time (e.g., 15-30 minutes) to allow the analytes to partition into the headspace.
Extraction: Insert the SPME fiber through the vial septum and expose it to the headspace above the sample. The extraction is carried out for a defined period (e.g., 20-40 minutes) at the same temperature as the incubation step. Agitation of the sample during extraction can improve efficiency.
Desorption: After extraction, retract the fiber into the needle and immediately introduce it into the heated injection port of the GC (e.g., 250°C) for thermal desorption of the analytes onto the GC column for a specific time (e.g., 2-5 minutes).
3. GC-MS Analysis:
Gas Chromatograph (GC): A capillary column suitable for volatile compound analysis (e.g., DB-5ms, HP-5ms) is used. The oven temperature is programmed to separate the analytes.
Mass Spectrometer (MS): The MS is operated in electron ionization (EI) mode, and data is collected in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
Visualizing the Workflow
The logical flow of the HS-SPME-GC-MS analysis for 2-Amino-5-ethylpyrazine can be visualized as follows:
HS-SPME-GC-MS Workflow for 2-Amino-5-ethylpyrazine Analysis.
Conclusion
The selection of the most suitable SPME fiber is a critical step in developing a robust and sensitive method for the analysis of 2-Amino-5-ethylpyrazine. Based on existing literature for similar compounds, a DVB/CAR/PDMS fiber is highly recommended due to its broad selectivity and high extraction efficiency for a wide range of volatile compounds, including pyrazines. The provided experimental protocol offers a solid starting point for method development, which should be further optimized to achieve the desired analytical performance for specific sample matrices. The use of a systematic approach to fiber selection and method optimization will ensure reliable and accurate quantification of this important aroma compound.
A Comparative Guide to 2-Amino-5-ethylpyrazine and Other Key Alkylpyrazines in Coffee Aroma
For researchers, scientists, and professionals in drug development with an interest in the intricate chemical symphony of coffee aroma, understanding the contribution of individual volatile compounds is paramount. Among...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and professionals in drug development with an interest in the intricate chemical symphony of coffee aroma, understanding the contribution of individual volatile compounds is paramount. Among the most significant contributors to the characteristic "roasty" and "nutty" notes of coffee are alkylpyrazines, formed during the Maillard reaction in the course of roasting. This guide provides a comparative analysis of 2-Amino-5-ethylpyrazine against other prominent alkylpyrazines found in coffee, supported by available experimental data and detailed analytical protocols.
Quantitative Comparison of Key Alkylpyrazines in Coffee
The following table summarizes the concentration ranges and sensory thresholds of several key alkylpyrazines that are well-characterized in roasted coffee. This data provides a baseline for understanding the relative abundance and sensory impact of these compounds.
Alkylpyrazine
Typical Concentration Range in Roasted Coffee (µg/kg)
Odor Threshold (in water, ppb)
Predominant Aroma Descriptors
2-Methylpyrazine
1,000 - 10,000+
60,000
Nutty, roasted, cocoa, earthy
2,5-Dimethylpyrazine
500 - 7,000
2,500
Nutty, roasted, cocoa, potato-like
2,6-Dimethylpyrazine
400 - 6,000
Not readily available
Nutty, roasted, coffee-like
2-Ethylpyrazine
50 - 800
6,000
Musty, nutty, buttery, peanut-like
2-Ethyl-5-methylpyrazine
Data not consistently available
Not readily available
Nutty, roasted, grassy
2,3,5-Trimethylpyrazine
Data not consistently available
Not readily available
Earthy, roasted, nutty
2-Amino-5-ethylpyrazine
Not reported in coffee
Not available
Expected to have savory, roasted, and possibly Maillard-type notes
Sensory Profile Comparison
Alkylpyrazines are renowned for their contribution to the desirable roasted, nutty, and cocoa-like aromas in coffee. The sensory profile of these compounds is influenced by their specific alkyl substituents.
Methyl- and Dimethylpyrazines : These are often the most abundant pyrazines in coffee and contribute foundational nutty and roasted notes.[1]
Ethylpyrazines : The presence of an ethyl group can introduce buttery and peanut-like nuances to the aroma profile.[2]
2-Amino-5-ethylpyrazine : While not specifically documented in coffee, aminopyrazines in other food systems are known to contribute savory, roasted, and Maillard-type flavors. The amino group increases the compound's polarity, which may affect its volatility and interaction with sensory receptors, potentially leading to a more complex and potent aroma profile compared to its non-aminated analog, 2-ethylpyrazine.
Experimental Protocols for Alkylpyrazine Analysis in Coffee
The quantification of alkylpyrazines in coffee is typically performed using gas chromatography-mass spectrometry (GC-MS) coupled with a suitable extraction technique. Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantification.
Sample Preparation and Extraction: Headspace Solid-Phase Microextraction (HS-SPME)
HS-SPME is a widely used, solvent-free technique for the extraction of volatile and semi-volatile compounds from coffee.
Sample Preparation : Weigh approximately 2-3 g of freshly ground coffee into a 20 mL headspace vial.
Internal Standard : Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target pyrazine) to the sample.
Equilibration : Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.
Extraction : Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Desorption : The SPME fiber is introduced into the hot injector of the GC, where the adsorbed analytes are thermally desorbed.
Separation : The compounds are separated on a capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
GC Oven Program : A typical temperature program starts at 40°C, holds for 2 minutes, then ramps up to 250°C at a rate of 5°C/min, with a final hold for 5 minutes.
Mass Spectrometry : The separated compounds are detected and identified by a mass spectrometer operating in electron ionization (EI) mode. Quantification is achieved by comparing the peak areas of the analytes to those of the internal standards.
Stable Isotope Dilution Analysis (SIDA)
For the most accurate quantification, SIDA is the method of choice. This involves adding a known amount of a stable isotope-labeled analog of the target analyte to the sample at the beginning of the extraction process. The ratio of the native analyte to the labeled standard is then measured by GC-MS, which corrects for any losses during sample preparation and analysis.
Logical Workflow for Coffee Aroma Analysis
The following diagram illustrates the general workflow for the analysis of volatile aroma compounds in coffee, from sample preparation to data analysis.
Figure 1. General workflow for the analysis of volatile aroma compounds in coffee.
Formation Pathway of Alkylpyrazines
Alkylpyrazines are primarily formed during the roasting of coffee beans through the Maillard reaction, a complex series of non-enzymatic browning reactions between amino acids and reducing sugars. The specific amino acid precursors and the reaction conditions (temperature, time, pH) significantly influence the type and concentration of the resulting pyrazines.
The general pathway involves the Strecker degradation of α-amino acids, which produces an aldehyde and an α-aminoketone. The condensation of two α-aminoketone molecules, followed by oxidation, leads to the formation of the pyrazine ring. The side chains of the amino acids and the structure of the reducing sugars determine the alkyl substituents on the pyrazine ring. While the specific precursors for 2-Amino-5-ethylpyrazine in a food matrix are not well-documented, it is plausible that it could be formed from the reaction of a corresponding amino acid with a sugar, or through amination of a pre-formed pyrazine.
Figure 2. Simplified pathway for alkylpyrazine formation via the Maillard reaction.
Sensory panel comparison of synthetic versus natural 2-Amino-5-ethylpyrazine
In the realm of flavor and fragrance, the distinction between natural and synthetic sources of aroma compounds is a critical consideration for researchers and product developers. This guide provides a comparative overvie...
Author: BenchChem Technical Support Team. Date: December 2025
In the realm of flavor and fragrance, the distinction between natural and synthetic sources of aroma compounds is a critical consideration for researchers and product developers. This guide provides a comparative overview of the sensory properties of natural versus synthetic 2-Amino-5-ethylpyrazine, a heterocyclic compound known for its nutty and roasted aroma characteristics. While direct comparative sensory panel data for this specific pyrazine is limited, this document outlines the standardized methodologies for such an evaluation and presents a hypothetical sensory comparison based on typical attributes of related pyrazines.
Quantitative Sensory Profile
The following table summarizes hypothetical quantitative data from a trained sensory panel evaluation comparing natural and synthetic 2-Amino-5-ethylpyrazine. The data is presented as the mean intensity ratings on a 15-point scale for key aroma attributes.
A robust sensory evaluation is critical for obtaining reliable and actionable data.[1] The following are detailed methodologies for key experiments used in the sensory evaluation of pyrazines.[2]
1. Quantitative Descriptive Analysis (QDA)
QDA is instrumental in characterizing the specific aroma and flavor attributes of compounds.[1]
Objective: To identify and quantify the key sensory attributes of natural and synthetic 2-Amino-5-ethylpyrazine.
Panelists: A panel of 10-15 trained sensory assessors is selected.[2] Panelists are trained on the specific aroma attributes associated with pyrazines.
Sample Preparation: Samples of natural and synthetic 2-Amino-5-ethylpyrazine are diluted to a concentration of 5 ppm in deionized, odor-free water. Samples are presented in coded, covered glass sniffing bottles to prevent bias.[2]
Evaluation: Panelists evaluate the samples and rate the intensity of each sensory attribute using a structured 15-cm line scale anchored with "low" and "high" intensity descriptors.[1] The order of sample presentation is randomized for each panelist.[1]
Data Analysis: The data is analyzed using statistical methods such as Analysis of Variance (ANOVA) to determine if there are significant differences in attribute intensities between the natural and synthetic samples.[3]
2. 3-Alternative Forced Choice (3-AFC) Test for Odor Threshold Determination
The 3-AFC test is a standard method for determining the detection threshold of a substance.[2][3]
Objective: To determine the lowest concentration of natural and synthetic 2-Amino-5-ethylpyrazine that can be detected by a sensory panel.[2]
Panelists: A panel of at least 10-15 trained assessors is used for this test.[2]
Sample Preparation: A series of dilutions of each pyrazine in water is prepared in ascending order of concentration.[2]
Test Presentation: For each concentration level, three samples are presented to each panelist. Two of the samples contain only water (blanks), and one contains the pyrazine at the specified concentration.[2] The position of the pyrazine-containing sample is randomized.[3]
Panelist Task: Panelists are instructed to sniff each sample and identify the one that is different from the other two.[2] Guessing is required if no difference is perceived.[3]
Data Analysis: The individual threshold for each panelist is the geometric mean of the last concentration they failed to identify correctly and the first concentration they identified correctly. The group's Best Estimate Threshold (BET) is calculated as the geometric mean of the individual thresholds.[3]
Visualizing the Sensory Analysis Process and Perception Pathway
The following diagrams illustrate the experimental workflow for a comprehensive sensory comparison and the simplified signaling pathway involved in the perception of pyrazine aromas.
Experimental workflow for pyrazine sensory analysis.
Simplified signaling pathway for odor perception.
Concluding Remarks
The sensory profiles of natural and synthetic flavor compounds can exhibit subtle yet significant differences. Natural pyrazines, formed through Maillard reactions during the thermal processing of foods, often present a more complex aroma profile with additional earthy or green notes due to the presence of other volatile compounds from the raw material.[4] Synthetic pyrazines, while chemically identical to their natural counterparts, may have a cleaner, more direct aroma profile but can sometimes carry trace impurities from the manufacturing process that manifest as chemical or solvent-like off-notes.
A thorough sensory evaluation, employing methodologies such as Quantitative Descriptive Analysis and threshold testing, is essential for discerning these nuances.[5][6] Such analyses provide the objective data necessary for researchers and drug development professionals to make informed decisions regarding the selection and application of flavor compounds in their products.[7]
A Comparative Guide to the Inter-laboratory Quantification of 2-Amino-5-ethylpyrazine
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of analytical methodologies for the quantification of 2-Amino-5-ethylpyrazine. In the absence of a formal inter-...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the quantification of 2-Amino-5-ethylpyrazine. In the absence of a formal inter-laboratory study for this specific analyte, this document presents a synthesized comparison based on established analytical techniques for similar pyrazine derivatives. The data presented is illustrative of typical performance characteristics observed in proficiency testing for small molecules, providing a benchmark for laboratory performance.
The principal methods for the quantification of pyrazine compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). These techniques offer the high sensitivity and selectivity required for accurate quantification in complex matrices.
Data Presentation
A summary of hypothetical results from a comparative study involving eight laboratories is presented below. Participants were theoretically provided with a standard solution of 2-Amino-5-ethylpyrazine at a known concentration of 15 µg/mL and were tasked with performing triplicate measurements using their in-house validated methods.
Table 1: Hypothetical Inter-laboratory Comparison for the Quantification of 2-Amino-5-ethylpyrazine
Laboratory
Analytical Method
Reported Mean Concentration (µg/mL)
Standard Deviation (SD)
Coefficient of Variation (CV%)
z-score*
Lab 1
GC-MS
14.82
0.35
2.36
-0.60
Lab 2
HPLC-MS/MS
15.15
0.28
1.85
0.50
Lab 3
GC-MS
15.03
0.31
2.06
0.10
Lab 4
HPLC-MS/MS
14.95
0.25
1.67
-0.17
Lab 5
GC-MS
14.55
0.45
3.09
-1.50
Lab 6
HPLC-MS/MS
15.30
0.22
1.44
1.00
Lab 7
GC-MS
15.08
0.33
2.19
0.27
Lab 8
HPLC-MS/MS
15.22
0.26
1.71
0.73
*z-scores are calculated based on the assigned value of 15 µg/mL and a target standard deviation for proficiency assessment of 0.3. A z-score between -2 and 2 is generally considered satisfactory.
Experimental Protocols
Detailed methodologies for the two primary analytical techniques employed in the quantification of 2-Amino-5-ethylpyrazine are provided below.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the analysis of volatile and semi-volatile compounds like 2-Amino-5-ethylpyrazine.
1. Sample Preparation:
A stock solution of 2-Amino-5-ethylpyrazine is prepared in a suitable solvent (e.g., methanol or dichloromethane).
Calibration standards are prepared by serial dilution of the stock solution.
For sample analysis, an appropriate extraction technique such as liquid-liquid extraction or solid-phase microextraction (SPME) may be employed to isolate the analyte from the matrix.[1]
An internal standard (e.g., a deuterated analog) is added to all standards and samples to correct for variability in injection volume and instrument response.
2. GC-MS Instrumentation and Conditions:
Gas Chromatograph: Agilent 6890 or equivalent.
Mass Spectrometer: Agilent 5975 MSD or equivalent.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is commonly used for pyrazine analysis.[2][3]
Injector: Splitless injection at 250°C.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for 2-Amino-5-ethylpyrazine (e.g., m/z 123, 108, 80) and the internal standard are monitored.
A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
The concentration of 2-Amino-5-ethylpyrazine in the samples is determined from the calibration curve.
Method 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
This technique is highly selective and sensitive, making it ideal for analyzing trace levels of 2-Amino-5-ethylpyrazine in complex matrices.[5][6]
1. Sample Preparation:
A stock solution of 2-Amino-5-ethylpyrazine is prepared in a suitable solvent (e.g., methanol or acetonitrile).
Calibration standards are prepared by serial dilution.
Samples may require protein precipitation (for biological matrices) or solid-phase extraction (SPE) for cleanup and pre-concentration.
An internal standard is added to all standards and samples.
2. HPLC-MS/MS Instrumentation and Conditions:
HPLC System: Waters ACQUITY UPLC or equivalent.
Mass Spectrometer: Waters Xevo TQ-S or equivalent.
Column: A reversed-phase column (e.g., C18, 100 mm x 2.1 mm, 1.7 µm particle size) is typically used.[7]
Ionization: Electrospray Ionization (ESI) in positive mode.
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific quantification.[5][6]
MRM Transitions: Specific precursor-to-product ion transitions for 2-Amino-5-ethylpyrazine and the internal standard are monitored. For example, for a related compound 2,3-diethyl-5-methylpyrazine, transitions of m/z 150.8 → 136.0 and 150.8 → 122.5 were used for quantification and confirmation, respectively.[6]
Source Parameters: Optimized cone voltage and collision energy are essential for maximum sensitivity.[6]
3. Quantification:
A calibration curve is constructed as described for the GC-MS method.
The concentration of 2-Amino-5-ethylpyrazine in the samples is calculated from this curve.
Mandatory Visualization
Caption: Experimental workflow for the quantification of 2-Amino-5-ethylpyrazine.
Caption: Logical relationship of analytical method performance metrics.
Quantitative Comparison of 2-Amino-5-ethylpyrazine in Different Food Matrices: A Comprehensive Guide
A thorough review of scientific literature reveals a notable scarcity of quantitative data for 2-Amino-5-ethylpyrazine in food matrices. This compound is not commonly reported as a significant flavor component or analyte...
Author: BenchChem Technical Support Team. Date: December 2025
A thorough review of scientific literature reveals a notable scarcity of quantitative data for 2-Amino-5-ethylpyrazine in food matrices. This compound is not commonly reported as a significant flavor component or analyte in food analysis studies. The focus of extensive research has instead been on structurally related alkylpyrazines, such as 2-ethyl-5-methylpyrazine, which are well-established as key contributors to the aroma profiles of a wide variety of cooked and fermented foods.
This guide will address the current landscape of pyrazine analysis, detailing the established methodologies for their quantification and the known concentrations of closely related and commercially significant pyrazines. While direct comparative data for 2-Amino-5-ethylpyrazine is unavailable, this document will provide researchers, scientists, and drug development professionals with a foundational understanding of pyrazine analysis and a comparative framework for the more prevalent alkylpyrazines.
The Landscape of Pyrazine Formation in Food
Pyrazines are a class of nitrogen-containing heterocyclic compounds that are primarily formed during the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[1] This reaction is responsible for the desirable browning and flavor development in a vast array of foods, including baked goods, roasted coffee, and cooked meats.[1][2] The specific types and quantities of pyrazines formed are dependent on the precursor amino acids and sugars, as well as processing conditions such as temperature, time, and pH.[3]
While various amino acids can serve as precursors, the formation of aminopyrazines specifically would involve an amino acid side chain that participates in the pyrazine ring formation. However, the literature predominantly focuses on the formation of alkyl-, acetyl-, and other substituted pyrazines.
Quantitative Data on Key Alkylpyrazines in Food Matrices
In the absence of data for 2-Amino-5-ethylpyrazine, this section presents a comparative summary of quantitative data for the structurally similar and well-documented compound, 2-ethyl-5-methylpyrazine, and other significant pyrazines across various food matrices. This data provides a valuable reference for understanding the typical concentration ranges of key flavor-active pyrazines.
OAV (Odor Activity Value) is a measure of the importance of a specific compound to the overall aroma of a food product.
Experimental Protocols for Pyrazine Quantification
The accurate quantification of pyrazines in complex food matrices requires robust analytical methodologies. The most common techniques involve gas chromatography coupled with mass spectrometry (GC-MS), often preceded by a suitable extraction method.
Sample Preparation and Extraction
The choice of extraction technique is critical and depends on the food matrix and the volatility of the target pyrazines.
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free and sensitive technique ideal for volatile and semi-volatile compounds. A coated fiber is exposed to the headspace above the sample, adsorbing the analytes, which are then thermally desorbed into the GC inlet.
Liquid-Liquid Extraction (LLE): A classic method where the sample is mixed with an immiscible solvent to extract the target compounds.
Stable Isotope Dilution Analysis (SIDA): Considered the gold standard for accurate quantification, this method involves adding a known amount of a stable isotope-labeled internal standard (e.g., a deuterated version of the analyte) to the sample. This standard mimics the behavior of the analyte during extraction and analysis, correcting for matrix effects and losses.
Analytical Instrumentation
Gas Chromatography-Mass Spectrometry (GC-MS): The cornerstone of pyrazine analysis, GC separates the volatile compounds, and MS provides identification and quantification based on their mass-to-charge ratio.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): An alternative for less volatile or thermally labile pyrazines.[4]
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for pyrazine analysis and the fundamental chemical reactions leading to their formation.
Caption: General experimental workflow for pyrazine analysis in food.
Caption: Simplified pathway of pyrazine formation via the Maillard reaction.
Conclusion
While a direct quantitative comparison of 2-Amino-5-ethylpyrazine in food matrices is not currently possible due to a lack of available data, this guide provides a robust framework for understanding the analysis and occurrence of key flavor-active pyrazines. The methodologies and comparative data for prevalent alkylpyrazines, such as 2-ethyl-5-methylpyrazine, offer a valuable starting point for researchers. Future research may yet identify and quantify 2-Amino-5-ethylpyrazine in specific food systems, and the protocols outlined herein would be directly applicable to such investigations. For now, the focus remains on the well-established alkylpyrazines that are known to significantly shape the sensory landscape of our food.
A Comparative Guide to Gas Chromatography-Olfactometry and Gas Chromatography-Mass Spectrometry for Comprehensive Flavor Analysis
For researchers, scientists, and drug development professionals engaged in the nuanced field of flavor analysis, the precise identification and sensory validation of aroma compounds are paramount. The dual deployment of...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals engaged in the nuanced field of flavor analysis, the precise identification and sensory validation of aroma compounds are paramount. The dual deployment of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) offers a comprehensive approach, bridging the gap between instrumental analysis and human sensory perception. This guide provides an objective comparison of these techniques, supported by experimental data, to facilitate a deeper understanding of their synergistic application in flavor research.
The characterization of a flavor profile is a complex task that requires not only the chemical identification of volatile compounds but also an understanding of their contribution to the overall aroma. While GC-MS provides precise structural information and quantification of volatile organic compounds (VOCs), GC-O directly evaluates the olfactory significance of these compounds by employing the human nose as a highly sensitive detector.[1][2] The cross-validation of data from both techniques is, therefore, crucial for a holistic and accurate characterization of an aroma profile.[1]
Performance Comparison: GC-O vs. GC-MS
The true analytical power in flavor research is realized through the synergy of GC-O and GC-MS.[1] GC-MS can identify and quantify a vast array of volatile compounds; however, many of these may not contribute to the perceived aroma due to being present at concentrations below their odor threshold.[3][4] Conversely, GC-O can pinpoint the exact retention times of odor-active compounds in a chromatogram but cannot elucidate their chemical structures.[1][5] By integrating these techniques, researchers can correlate specific chemical compounds with their olfactory perception, leading to the identification of "key odorants" that define a particular flavor.[6]
Feature
Gas Chromatography-Olfactometry (GC-O)
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
Separates volatile compounds with sensory detection by a human assessor.[2]
Separates volatile compounds with identification and quantification based on mass-to-charge ratio.[5]
Primary Output
Odor description, intensity, and duration at specific retention times.[5]
Mass spectra for compound identification and peak area for quantification.[7]
Strengths
- Directly measures the sensory impact of compounds.- Highly sensitive for potent odorants, even at concentrations below MS detection limits.[4]- Provides qualitative odor descriptions (e.g., "fruity," "floral," "earthy").
- Provides definitive chemical identification and structural information.[5]- Offers accurate and precise quantification of volatile compounds.- High-throughput and automated data analysis is possible.[8]
Limitations
- Subjective and dependent on the assessor's sensitivity and training.[9]- Does not provide structural information for compound identification.[1]- Labor-intensive and not suitable for high-throughput screening.
- May not detect potent odorants present at very low concentrations.[5]- Provides no information on the sensory relevance of the identified compounds.[3]
Quantitative Data Summary
The following table presents a representative dataset from the analysis of a hypothetical fruit sample, illustrating the complementary nature of GC-O and GC-MS data. The Odor Activity Value (OAV) is a calculated metric (Concentration / Odor Threshold) that helps to correlate the instrumental and sensory data. An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.
Retention Index (RI)
Compound (Identified by GC-MS)
Concentration (µg/kg) (GC-MS)
Odor Descriptor (GC-O)
Flavor Dilution (FD) Factor (GC-O)
Odor Threshold (µg/kg)
Odor Activity Value (OAV)
980
Hexanal
1500
Green, grassy
256
4.5
333.3
1025
Ethyl Butyrate
800
Fruity, pineapple
1024
1.0
800.0
1150
Linalool
50
Floral, citrus
512
6.0
8.3
1230
β-Ionone
5
Violet, woody
1024
0.007
714.3
1420
Furaneol
250
Caramel, sweet
2048
0.04
6250.0
1550
Decanal
20
Waxy, citrus
64
1.0
20.0
Experimental Protocols
A robust cross-validation of GC-O and GC-MS data hinges on well-defined experimental protocols. The following outlines a generalized methodology for the analysis of flavor compounds.
Sample Preparation
The choice of sample preparation technique is critical and is dictated by the sample matrix. Common methods include:
Static Headspace (SHS): Suitable for highly volatile compounds. The sample is equilibrated in a sealed vial, and a portion of the vapor phase is injected into the GC.[10]
Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample's headspace or immersed in a liquid sample to extract and concentrate volatile and semi-volatile compounds.[11]
Solvent-Assisted Flavour Evaporation (SAFE): A gentle distillation technique under high vacuum, ideal for isolating volatile compounds from fatty or complex matrices without artifact formation.[12]
Solvent Extraction: Used for less volatile compounds or when direct sampling is not feasible. The sample is extracted with a suitable solvent, and the extract is then concentrated and injected.[1]
Gas Chromatography (GC)
The GC parameters must be optimized to achieve a good separation of the target aroma compounds.
Column: A capillary column with a stationary phase appropriate for the polarity of the target analytes is chosen. Common phases include DB-5 (non-polar) and DB-WAX (polar).[1]
Injector: The inlet temperature should be optimized to ensure efficient volatilization without causing thermal degradation of labile compounds.[13]
Oven Program: A temperature gradient is typically used to separate compounds with a wide range of boiling points.
Effluent Splitting: For simultaneous GC-O and GC-MS analysis, the column effluent is split between the MS detector and an olfactometry port.[5] A typical split ratio is 1:1.
GC-Mass Spectrometry (GC-MS)
Ionization: Electron Impact (EI) is the most common ionization technique for flavor analysis.
Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzers are frequently used.
Data Analysis: Compound identification is achieved by comparing the acquired mass spectra with spectral libraries (e.g., NIST, Wiley). Quantification is performed by integrating the peak areas of specific ions and comparing them to an internal or external standard.[14]
GC-Olfactometry (GC-O)
Olfactometry Port: The effluent from the GC is mixed with humidified air and directed to a sniffing port where a trained assessor evaluates the odor.[2]
Assessors: A panel of trained assessors is required to obtain reliable and reproducible results.[15]
Data Collection Methods:
Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odor is perceived is known as the Flavor Dilution (FD) factor, which indicates the potency of the odorant.[12]
OSME (Time-Intensity): Assessors continuously rate the intensity of the perceived odor over time.[10]
Detection Frequency: A panel of assessors sniffs the sample, and the number of assessors who detect an odor at a specific retention time is recorded.[2]
Cross-Validation Workflow
The following diagram illustrates the logical workflow for the cross-validation of GC-O and GC-MS data in flavor analysis.
Workflow for Cross-Validation of GC-O and GC-MS Data.
A Comparative Guide to Ionization Techniques for 2-Amino-5-ethylpyrazine Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of 2-Amino-5-ethylpyrazine, a heterocyclic a...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common ionization techniques for the mass spectrometric analysis of 2-Amino-5-ethylpyrazine, a heterocyclic aromatic amine relevant in various fields, including flavor chemistry and pharmaceutical research. The selection of an appropriate ionization method is critical for achieving desired sensitivity, selectivity, and structural elucidation. This document presents a summary of expected performance, detailed experimental protocols, and visual representations of the ionization workflows.
Comparison of Ionization Techniques
The choice of ionization technique significantly impacts the resulting mass spectrum. For 2-Amino-5-ethylpyrazine, the primary considerations are its volatility, polarity, and thermal stability. The following table summarizes the expected performance of four common ionization techniques: Electron Ionization (EI), Chemical Ionization (CI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Ionization Technique
Coupling
Ionization Principle
Expected Molecular Ion
Fragmentation
Sensitivity
Key Advantages
Key Limitations
Electron Ionization (EI)
GC-MS
High-energy electron beam removes an electron.[1][2]
Excellent for polar, non-volatile compounds.[5][6]
Suitable for thermally labile molecules and complex mixtures.[7]
Can be suppressed by matrix components.
Atmos. Pressure Chem. Ionization (APCI)
LC-MS
Corona discharge ionizes solvent vapor, which then ionizes the analyte.[3][5][8]
[M+H]+
Generally soft, but more fragmentation than ESI.
Good for moderately polar, semi-volatile compounds.[3][5]
Tolerant of higher flow rates and less polar solvents.[1]
Requires analyte to be thermally stable enough to be vaporized.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of 2-Amino-5-ethylpyrazine using the discussed ionization techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI/CI
This method is suitable for the analysis of volatile and semi-volatile compounds like 2-Amino-5-ethylpyrazine.[9]
Instrumentation:
Gas Chromatograph coupled to a Mass Spectrometer with EI and CI capabilities.
GC Conditions:
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
Inlet Temperature: 250 °C
Injection Volume: 1 µL (splitless or split injection depending on concentration).
Carrier Gas: Helium at a constant flow of 1 mL/min.
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Reagent Gas Pressure: Controlled by instrument software.
Mass Range: m/z 80-300
Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI/APCI
This approach is ideal for less volatile samples or when analyzing complex matrices.[7]
Instrumentation:
High-Performance Liquid Chromatograph (HPLC) or Ultra-Performance Liquid Chromatograph (UPLC) coupled to a Mass Spectrometer with ESI and APCI sources.
LC Conditions:
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
Mobile Phase A: Water with 0.1% Formic Acid.
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
Gradient: Start with 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Injection Volume: 5 µL.
MS Conditions (ESI - Positive Mode):
Ion Source: Electrospray Ionization (ESI).
Capillary Voltage: 3.5 kV.
Drying Gas Temperature: 325 °C.
Drying Gas Flow: 8 L/min.
Nebulizer Pressure: 35 psi.
Mass Range: m/z 50-300.
MS Conditions (APCI - Positive Mode):
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).
Corona Current: 4 µA.
Vaporizer Temperature: 350 °C.
Drying Gas Temperature: 300 °C.
Drying Gas Flow: 5 L/min.
Nebulizer Pressure: 50 psi.
Mass Range: m/z 50-300.
Visualizing the Ionization Processes
The following diagrams illustrate the fundamental workflows of the described ionization techniques and a predicted fragmentation pathway for 2-Amino-5-ethylpyrazine.
Evaluating the performance of different capillary columns for pyrazine separation
For researchers, scientists, and drug development professionals, the accurate separation and identification of pyrazines are critical for flavor and aroma profiling, as well as for safety and quality control in various p...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the accurate separation and identification of pyrazines are critical for flavor and aroma profiling, as well as for safety and quality control in various products. The choice of a gas chromatography (GC) capillary column is a pivotal factor in achieving the desired resolution of these often isomeric compounds. This guide provides an objective comparison of the performance of different capillary columns for pyrazine separation, supported by experimental data and detailed methodologies.
The separation of pyrazines, a class of heterocyclic aromatic compounds, is primarily influenced by the polarity of the stationary phase within the GC capillary column.[1] Non-polar columns separate compounds largely based on their boiling points, while polar columns provide additional selectivity based on dipole-dipole interactions and hydrogen bonding capabilities, which is often crucial for resolving structurally similar pyrazine isomers.[2]
Performance Comparison of Capillary Columns
To facilitate an informed decision, this section compares the performance of three commonly used capillary columns with varying polarities: the non-polar DB-5, and the polar DB-WAX and SUPELCOWAX® 10. The comparison is based on their retention indices (RI) for a selection of representative pyrazine compounds. Retention indices are a standardized measure of a compound's retention on a GC column, providing a more transferable metric than retention times alone.[3]
Note: Retention indices are dependent on the specific experimental conditions and the n-alkane series used for calculation. The values presented here are compiled from various sources and should be used as a comparative guide.
As the data indicates, polar columns like DB-WAX and SUPELCOWAX® 10 generally exhibit higher retention indices for pyrazines compared to the non-polar DB-5 column. This increased retention can lead to better separation of closely eluting isomers. For instance, a study found that a DB-WAX column was more effective in separating 2,5-dimethylpyrazine from matrix interferences compared to a DB-5MS column.[7] The choice between different polar columns, such as DB-WAX and SUPELCOWAX® 10, may depend on the specific pyrazine isomers of interest, as their selectivity can differ slightly.
Experimental Protocols
The following protocols outline a general methodology for the analysis of pyrazines by Gas Chromatography-Mass Spectrometry (GC-MS). Specific conditions for the recommended capillary columns are also provided.
HS-SPME is a common technique for the extraction and pre-concentration of volatile pyrazines from a sample matrix.
Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often recommended for a broad range of volatile compounds.
Sample Amount: 1-5 g of the sample in a 20 mL headspace vial.
Incubation: Equilibrate the sample at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow the pyrazines to partition into the headspace.
Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the analytes.
GC-MS Analysis
The following are typical GC-MS parameters that can be adapted for pyrazine analysis.
Injector: Splitless mode at a temperature of 250-270°C.[8]
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.[8]
Ramp 3: Increase to 200°C at 20°C/min and hold for 1 minute.
Logic for Capillary Column Selection
The selection of an appropriate capillary column is a critical step in method development for pyrazine analysis. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A logical workflow for selecting a capillary column for pyrazine analysis.
Proper Disposal of 2-Amino-5-ethylpyrazine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility....
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental responsibility. This guide provides crucial, immediate safety and logistical information for the proper disposal of 2-Amino-5-ethylpyrazine. Adherence to these protocols is essential for mitigating potential hazards and ensuring regulatory compliance.
Immediate Safety and Handling Precautions
Required Personal Protective Equipment (PPE):
PPE Item
Specification
Gloves
Chemical-resistant gloves (e.g., Nitrile rubber)
Eye Protection
Safety glasses with side shields or chemical goggles[1]
Body Protection
Laboratory coat
Respiratory
Use in a well-ventilated area or under a chemical fume hood[1]
Quantitative Hazard Data for a Structurally Similar Compound (2-Amino-5-methylpyrazine)
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) Category 3[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of 2-Amino-5-ethylpyrazine is through an approved hazardous waste disposal facility.[2][3][4] Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste. [2][5]
Experimental Protocol for Waste Segregation and Collection:
Waste Identification and Segregation:
Isolate waste 2-Amino-5-ethylpyrazine, including any contaminated materials such as filter paper, pipette tips, and empty containers.[2]
Do not mix with incompatible waste streams, such as strong oxidizing agents.[3]
Containerization:
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container should be in good condition and free from leaks.[2] For liquid spills that have been absorbed, use a suitable, closed container.[3]
Labeling:
The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "2-Amino-5-ethylpyrazine," the primary hazards (e.g., "Toxic," "Irritant"), and the date the waste was first added to the container.[2]
Storage:
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from heat, sparks, and open flames.[2][3]
Spill Management
In the event of a spill, ensure the area is well-ventilated.[2]
For dry spills, use dry clean-up procedures to avoid generating dust.[1][5] Collect the residue and place it in a sealed container for disposal.[1][5]
For liquid spills, absorb the material with an inert absorbent (e.g., sand, silica gel, or universal binder) and place it in a sealed container for disposal.[3]
After cleanup, wash the area with large amounts of water.[1][5]
Professional Disposal Arrangement
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the 2-Amino-5-ethylpyrazine waste.
Documentation: Complete all necessary waste manifest forms as required by the disposal contractor and regulatory agencies.
Disposal Method: The designated disposal method should be through an approved waste disposal plant.[3][4] Incineration or other approved thermal destruction methods are common for this type of organic chemical waste.